molecular formula C17H14F3N3O2S B1683936 Celecoxib CAS No. 169590-42-5

Celecoxib

カタログ番号: B1683936
CAS番号: 169590-42-5
分子量: 381.4 g/mol
InChIキー: RZEKVGVHFLEQIL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Contextualization of Cyclooxygenase-2 (COX-2) Selective Inhibition in Pharmacological Research

Cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, play a crucial role in the synthesis of prostaglandins (B1171923), which are lipid compounds involved in various physiological processes, including inflammation, pain, and protection of the gastric lining. biorxiv.orgnih.gov COX-1 is constitutively expressed in most tissues and is involved in maintaining normal cellular functions, often referred to as homeostatic functions. nih.govyoutube.com In contrast, COX-2 is primarily induced at sites of inflammation by stimuli such as cytokines, growth factors, and tumor promoters. youtube.comnih.gov

The understanding of these distinct roles led to the hypothesis that selectively inhibiting COX-2 could provide anti-inflammatory and analgesic effects without the gastrointestinal side effects associated with inhibiting COX-1. nih.govyoutube.com This hypothesis became a central theme in pharmacological research, driving the search for compounds that could selectively target COX-2.

Evolution of Non-Steroidal Anti-Inflammatory Drug (NSAID) Research and Celecoxib's Place

Traditional NSAIDs, such as aspirin (B1665792), ibuprofen (B1674241), and naproxen (B1676952), inhibit both COX-1 and COX-2 enzymes by blocking the cyclooxygenase active site, preventing arachidonic acid from binding. nih.govwikipedia.orgmims.com While effective in reducing inflammation, pain, and fever, this dual inhibition also leads to the inhibition of prostaglandins involved in protecting the gastric mucosa, resulting in gastrointestinal side effects like erosions, ulcers, and bleeding. nih.govdrugbank.com

The identification of the inducible COX-2 enzyme paved the way for the development of a new class of NSAIDs designed to selectively inhibit COX-2. tg.org.auccjm.org This compound (B62257) was among the first of these selective COX-2 inhibitors, often referred to as coxibs. nih.govccjm.org The aim was to create drugs that retained the therapeutic benefits of traditional NSAIDs while significantly reducing the risk of gastrointestinal complications. tg.org.auccjm.org

Research into the structure of COX-1 and COX-2 revealed differences in their binding sites. COX-2 possesses a larger pocket near its active site compared to COX-1. youtube.com This structural difference was exploited in the design of selective COX-2 inhibitors like this compound, which were synthesized to be larger molecules that could fit into the COX-2 binding site but were too bulky to effectively bind to the narrower COX-1 site. youtube.com Specifically, the structural modifications in this compound highlight the importance of binding to residue 523, which is isoleucine in COX-1 and valine in COX-2, in the side binding pocket for achieving COX-2 selectivity. wikipedia.org

Overview of Contemporary this compound Research Domains

Contemporary research on this compound extends beyond its initial applications in managing pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis. musechem.comresearchgate.net While its efficacy in these areas has been established in numerous clinical trials, demonstrating comparable effectiveness to non-selective NSAIDs with a reduced incidence of gastrointestinal ulceration and bleeding, research continues to explore other potential therapeutic applications. nih.govccjm.orgmdpi.comcda-amc.ca

Current research domains include investigating this compound's potential in drug repurposing for areas such as metronomic cancer therapy, treatment of mental disorders, antimicrobial activity, and management of viral infections, including COVID-19. musechem.com Studies are exploring its diverse pharmacological properties and potential new therapeutic targets. musechem.com Additionally, research continues to refine the understanding of its pharmacological properties and compare its safety profile, particularly regarding cardiovascular and renal risks, with other NSAIDs. ahajournals.orgbpac.org.nznih.gov

Data Tables

While detailed research findings with specific numerical data points suitable for comprehensive interactive data tables across all sections were not consistently available in the search results, some comparative data points regarding gastrointestinal effects were found.

Comparison GroupIncidence of Gastroduodenal Ulcers (≥ 3 mm)Source
This compound34/870 researchgate.net
Traditional NSAIDs116/698 researchgate.net

Note: This table is based on data from a review of studies comparing this compound to traditional NSAIDs regarding gastroduodenal ulcers. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18,19)20)22-23(15)13-6-8-14(9-7-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEKVGVHFLEQIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2S
Record name celecoxib
Source Wikipedia
URL https://en.wikipedia.org/wiki/Celecoxib
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022777
Record name Celecoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Celecoxib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005014
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

529.0±60.0
Record name Celecoxib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00482
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

Poorly soluble
Record name Celecoxib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00482
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Color/Form

Pale yellow solid

CAS No.

169590-42-5
Record name Celecoxib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169590-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Celecoxib [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169590425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Celecoxib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00482
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name celecoxib
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758624
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name celecoxib
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=719627
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Celecoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CELECOXIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCX84Q7J1L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Celecoxib
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7038
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Celecoxib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005014
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

157-159, 157-159 °C, 101.7 - 103.9 °C
Record name Celecoxib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00482
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Celecoxib
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7038
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Celecoxib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005014
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Molecular and Cellular Mechanisms of Celecoxib Action

Cyclooxygenase-2 (COX-2) Inhibition

The primary mechanism of action for celecoxib (B62257) involves the inhibition of cyclooxygenase enzymes, specifically the COX-2 isoform. drugbank.compatsnap.com Cyclooxygenase enzymes are crucial in the conversion of arachidonic acid into prostaglandins (B1171923), which are lipid mediators involved in various physiological and pathological processes, including inflammation, pain, and fever. patsnap.comontosight.ainih.gov

Selective Binding and Conformational Interactions with COX-2 Isoform

This compound is characterized by its selective binding to the COX-2 enzyme. drugbank.compatsnap.com This selectivity is attributed to the structural differences between the active sites of COX-1 and COX-2. patsnap.comrsc.org COX-2 possesses a larger and more flexible binding pocket compared to COX-1. patsnap.com this compound, with its sulfonamide side chain, is able to bind to a hydrophilic side pocket region near the active binding site of COX-2. wikipedia.orgnews-medical.net This interaction involves residues such as His90 and Arg513, and can also include interactions with Phe518 and Val434 within the COX-2 active site. rsc.orgiucr.org The binding of this compound to the COX-2 active site can also induce conformational changes in the enzyme, further contributing to its inhibitory effect. iucr.orgiucr.org

Data on the inhibitory activity (IC50 values) of this compound for COX-1 and COX-2 highlights its selectivity:

EnzymeIC50 (µM)Source
COX-16.7 ± 0.9 iucr.org
COX-20.87 ± 0.18 iucr.org

This data indicates that this compound is significantly more potent in inhibiting COX-2 compared to COX-1. iucr.org

Impact on Prostaglandin (B15479496) Synthesis Pathways

By inhibiting COX-2, this compound reduces the synthesis of prostaglandins derived from this isoform. drugbank.compharmgkb.org The prostaglandin synthesis pathway begins with the release of arachidonic acid from membrane phospholipids, catalyzed by phospholipase A2. ontosight.ainih.gov Cyclooxygenase enzymes (COX-1 and COX-2) then convert arachidonic acid into prostaglandin H2 (PGH2). ontosight.ainih.govacs.org PGH2 is subsequently converted into various bioactive prostaglandins, such as prostaglandin E2 (PGE2), prostacyclin (PGI2), thromboxane (B8750289) (TXA2), prostaglandin D2 (PGD2), and prostaglandin F2α (PGF2α), by tissue-specific prostaglandin synthases. drugbank.comnih.govacs.orgnih.gov

COX-2 is primarily induced at sites of inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins that contribute to pain, swelling, and inflammation. patsnap.comwikipedia.org Inhibition of COX-2 by this compound therefore reduces the production of these inflammatory mediators, leading to the alleviation of pain and inflammation. drugbank.compatsnap.comnews-medical.net Studies have shown that this compound inhibits the synthesis of prostaglandin E2 (PGE2), which is a strong inducer of inflammation and can enhance the expansion of cancer stem cells. drugbank.comoncotarget.com

Differential Effects on COX-1 Activity at Therapeutic Concentrations

A key characteristic of this compound as a selective COX-2 inhibitor is its minimal inhibition of COX-1 activity at therapeutic concentrations. drugbank.compatsnap.comnih.gov COX-1 is constitutively expressed in most tissues and plays a role in maintaining normal physiological processes, including gastric mucosal protection and platelet aggregation. patsnap.com By largely sparing COX-1, this compound aims to reduce the risk of gastrointestinal side effects, such as ulcers and bleeding, which are commonly associated with non-selective NSAIDs that inhibit both COX isoforms. patsnap.comnih.gov

Research using human whole-blood assays has demonstrated that this compound has no significant effect on whole-blood thromboxane B2 production, a measure of COX-1 activity, at therapeutic doses. oup.com Studies comparing this compound with non-selective NSAIDs like naproxen (B1676952) have shown that this compound does not inhibit platelet aggregation or prolong bleeding time, unlike naproxen. oup.comhres.ca While this compound shows some activity against COX-1, particularly at higher concentrations, its selectivity for COX-2 is significantly greater, generally reported as 10- to 20-fold or even 30-fold higher inhibitory activity against COX-2 compared with COX-1. wikipedia.orgnih.gov

Non-Cyclooxygenase (COX) Molecular Targets and Pathways

Beyond its primary action on COX-2, this compound has been found to interact with and modulate the activity of other molecular targets and pathways, contributing to its broader pharmacological profile, particularly in areas like cancer research. nih.govnih.govnih.gov These non-COX effects are observed at varying concentrations, with some occurring at concentrations higher than those required for COX-2 inhibition. nih.govfrontiersin.org

Carbonic Anhydrase Isoform Inhibition

This compound has been shown to inhibit several isoforms of human carbonic anhydrase (CA). nih.govfrontiersin.orgacs.orgnih.gov Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide. frontiersin.org this compound, possessing a primary sulfonamide moiety, can bind to the catalytic zinc ion in the active site of CAs. acs.orgnih.govresearchgate.net

Studies have demonstrated that this compound inhibits various CA isoforms, including CA I, II, IV, IX, and XII, with inhibitory activity in the nanomolar to micromolar range depending on the isoform. frontiersin.orgfrontiersin.orgacs.orgdrugbank.com Notably, this compound has shown good inhibitory activity against the tumor-associated isoforms hCA IX and hCA XII. frontiersin.orgfrontiersin.orgnih.gov

Data on the inhibitory constants (Ki) of this compound for certain human CA isoforms include:

CA IsoformKi (nM)Source
hCA II21 frontiersin.org
hCA IX16 frontiersin.orgfrontiersin.org
hCA XII18 frontiersin.orgfrontiersin.org
hCA IModerate potency frontiersin.org
hCA IVModerate potency frontiersin.org
hCA III154-2200 µM drugbank.com

This demonstrates that this compound can inhibit certain CA isoforms at concentrations comparable to or even lower than those required for COX-2 inhibition. nih.govfrontiersin.org

Cadherin-11 (B1176826) (CDH11) Binding and Signaling Modulation

Cadherin-11 (CDH11), also known as osteoblast cadherin, is another molecular target that this compound has been found to interact with. drugbank.comnih.govresearchgate.netnih.govjacc.org CDH11 is a type-1 transmembrane protein involved in cell adhesion and plays a role in various processes, including inflammation and potentially tumor progression. researchgate.netnih.govdrugbank.commdpi.com

Research, including in silico studies and experimental validation, has indicated that this compound can bind to CDH11. researchgate.netnih.govnih.gov This binding has been shown to occur with higher affinity for this compound and its analog dimethyl-celecoxib (DMC), which lacks COX-2 inhibitory activity, compared to other NSAIDs like etoricoxib (B1671761) and naproxen. researchgate.netnih.gov

The binding of this compound to CDH11 can modulate downstream signaling pathways. Studies have shown that this compound can suppress CDH11-mediated β-catenin signaling. researchgate.netnih.govbmbreports.org This modulation of CDH11 signaling has been investigated in the context of bone progression and cancer, suggesting a COX-2 independent mechanism of action. researchgate.netnih.govbmbreports.org this compound has been shown to separate CDH11 and β-catenin in certain cell lines and induce the degradation of TCF-4 binding to β-catenin. bmbreports.org

InteractionEffectSource
This compound binding to CDH11Higher affinity than etoricoxib/naproxen researchgate.netnih.gov
This compound impact on CDH11-mediated signalingSuppression of β-catenin signaling researchgate.netnih.govbmbreports.org

This interaction with CDH11 represents a non-COX mechanism through which this compound may exert cellular effects. researchgate.netnih.govnih.gov

3-Phosphoinositide-Dependent Kinase-1 (PDK-1) Signaling Inhibition

Inhibition of the 3-phosphoinositide-dependent kinase-1 (PDK-1) signaling pathway represents a significant non-COX-2 mechanism by which this compound exerts its effects, particularly in mediating apoptosis. aacrjournals.orgaacrjournals.orgfigshare.comcapes.gov.brnih.govnih.gov This pathway plays a crucial role in promoting cell proliferation and survival, and its dysregulation is frequently observed in various cancers. aacrjournals.org

This compound has been shown to directly inhibit PDK-1 activity. aacrjournals.orgaacrjournals.orgfigshare.comcapes.gov.brnih.gov This inhibition is mediated by competing with ATP for its binding site on PDK-1. aacrjournals.orgfigshare.comcapes.gov.brnih.gov Studies have reported IC50 values for this compound's inhibition of PDK-1 in the micromolar range, specifically around 48 μM. aacrjournals.orgfigshare.comcapes.gov.brnih.gov This concentration is notably higher than that required for COX-2 inhibition (nanomolar range), suggesting that higher concentrations of this compound may be needed to significantly impact PDK-1 signaling in cellular contexts. aacrjournals.orgnih.govnih.gov

Inhibition of PDK-1 by this compound leads to the diminished activation of its downstream target, Akt (also known as protein kinase B). aacrjournals.orgaacrjournals.orgfigshare.comcapes.gov.brnih.gov Akt is a key regulator of numerous cellular processes, including cell cycle progression and apoptosis. frontiersin.org By blocking Akt activation, this compound interferes with signaling pathways that promote cell survival and proliferation. aacrjournals.orgfrontiersin.org This effect on Akt activation can be more pronounced than the direct inhibition of PDK-1, potentially due to concomitant dephosphorylation by protein phosphatase 2A. aacrjournals.org

The inhibition of PDK-1/Akt signaling by this compound has been correlated with its ability to induce cell cycle arrest and apoptosis in various cancer cell lines, including prostate cancer cells. aacrjournals.orgfigshare.comcapes.gov.brnih.govnih.govfrontiersin.org While this compound is considered a weak PDK-1 inhibitor compared to some optimized analogs, this mechanism is considered a major contributor to its COX-2-independent antitumor effects. figshare.comcapes.gov.brnih.govnih.gov

Modulation of Nitric Oxide (NO) Production and Signaling

The interaction between this compound and nitric oxide (NO) production and signaling is complex and appears to involve both direct and indirect mechanisms. NO is a multifunctional signaling molecule implicated in both inflammatory and anti-inflammatory processes. who.intmums.ac.ir

Research suggests that this compound can exert a dual effect on peripheral NO production. who.intmums.ac.ir Under inflammatory conditions, this compound (at higher doses) has been shown to reduce the overproduction of NO induced by inflammatory pain. who.intmums.ac.ir Conversely, under non-inflammatory conditions, this compound may stimulate NO synthesis at the early stages of its action. who.intmums.ac.ir

The precise mechanisms underlying this compound's modulation of NO are not fully elucidated. While NO does not appear to directly modulate COX-1 or COX-2 turnover in the vasculature, there is some indication that NO blockade might partially blunt the inhibitory effect of this compound on COX-2 through an unknown mechanism. nih.govashpublications.org

Studies investigating the effects of this compound on NO have often measured serum nitrite (B80452) levels as an indicator of NO production. who.intmums.ac.ir For instance, in a study involving a formalin-induced inflammatory pain model, this compound at a dose of 40 mg/kg was found to reduce formalin-induced nitrite production in most cases, while also causing a significant elevation of serum nitrite under non-inflammatory conditions 1.5 hours after administration. who.intmums.ac.ir Lower doses of this compound (10 or 20 mg/kg) did not show a significant effect on peripheral NO levels in this study. who.intmums.ac.ir

Effects on Cellular Proliferation and Apoptosis Pathways

This compound significantly impacts cellular proliferation and induces apoptosis through both COX-dependent and COX-independent mechanisms. nih.govspandidos-publications.comwjgnet.comoncotarget.comaacrjournals.orgpharmgkb.orgjournaljammr.com Inhibition of COX-2 and the subsequent reduction in prostaglandin E2 (PGE2) production play a role in these effects. wjgnet.comaacrjournals.orgjournaljammr.comtbzmed.ac.irnih.govintjmorphol.com PGE2 is known to promote cell proliferation and inhibit apoptosis. wjgnet.comjournaljammr.com

This compound can induce cell cycle arrest, often at the G0/G1 phase, which inhibits cell proliferation. aacrjournals.orgfrontiersin.orgspandidos-publications.comwjgnet.compharmgkb.orgjournaljammr.com This cell cycle arrest can be accompanied by decreased expression of cyclins (such as A, B, and D) and increased expression of cyclin-dependent kinase inhibitors (CDKIs) like p21 and p27. frontiersin.orgspandidos-publications.compharmgkb.org The induction of p21 and p27 is considered a mechanism by which this compound can block cell cycle progression. frontiersin.orgspandidos-publications.com

Apoptosis induction is a well-documented effect of this compound in various cancer cell lines. nih.govfrontiersin.orgspandidos-publications.comwjgnet.comoncotarget.comaacrjournals.orgpharmgkb.orgnih.govmdpi.comnih.gov this compound can activate caspase cascades, which are central to the execution phase of apoptosis. spandidos-publications.comoncotarget.comnih.govmdpi.com Studies have shown activation of initiator caspases like caspase-8 and caspase-9, as well as effector caspases like caspase-3 and caspase-7, following this compound treatment. spandidos-publications.comoncotarget.comnih.gov This suggests that this compound can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. spandidos-publications.comnih.gov

COX-independent mechanisms also contribute to this compound-induced apoptosis. Inhibition of the PDK-1/Akt signaling pathway, as discussed earlier, is one such mechanism that can lead to apoptosis. aacrjournals.orgfigshare.comcapes.gov.brnih.govnih.govnih.govfrontiersin.org Additionally, this compound has been shown to modulate the expression of pro- and anti-apoptotic proteins, such as upregulating proapoptotic BH3-only family members like Puma and Bad. nih.govmdpi.com Some studies also suggest that this compound can induce massive production of reactive oxygen species (ROS), which can contribute to apoptosis. mdpi.com

The concentrations of this compound required to induce cell cycle arrest and apoptosis in vitro are often in the micromolar range, which are higher than those needed for COX-2 inhibition. aacrjournals.orgnih.govfrontiersin.orgaacrjournals.org This further supports the involvement of COX-independent mechanisms in these cellular effects.

Here is a table summarizing some research findings on this compound's effects on proliferation and apoptosis:

Cell Line / ModelThis compound ConcentrationObserved EffectKey Mechanisms InvolvedSource
Human Umbilical Vein Endothelial Cells (HUVECs)10-30 μmol/LG1 cell cycle arrest, growth inhibitionInhibition of multiple signaling targets, including PDK-1/Akt signaling (COX-2 independent) aacrjournals.org
PC-3 Prostate Cancer Cells≥30 μMApoptosis, G1 arrestInhibition of PDK-1/Akt signaling (COX-2 independent) aacrjournals.orgfigshare.comcapes.gov.brnih.govfrontiersin.org
Canine Mammary Tumor Cells (AZACB)100 μMProliferation inhibition, G2/M arrest, apoptosisIncreased p21 and p27 expression, activation of intrinsic and extrinsic apoptotic pathways (mainly COX-2 independent) spandidos-publications.com
Human Cholangiocarcinoma Cells (QBC939)20-40 μmol/LProliferation inhibition, apoptosis, G0/G1 arrestCOX-dependent mechanisms, PGE2 pathway wjgnet.com
SGC-7901 Gastric Cancer CellsVarious (time/dose-dependent)Proliferation inhibition, apoptosis, autophagyPI3K/Akt signaling pathway, activation of caspase-8 and -9 nih.gov
Cutaneous SCC Cell Lines20-100 μMStrong anti-proliferative effects, enhanced apoptosis with death ligandsUpregulation of Puma and Bad, massive ROS production, activation of caspase cascades mdpi.com

Angiogenesis Modulation

This compound influences angiogenesis, the process of new blood vessel formation, which is critical for tumor growth and metastasis. tbzmed.ac.irnih.govintjmorphol.comnih.govspandidos-publications.complos.orge-century.usaacrjournals.org This modulation involves both COX-dependent and COX-independent pathways. aacrjournals.orgnih.gov

A primary mechanism by which this compound inhibits angiogenesis is through the reduction of COX-2-derived prostaglandins, particularly PGE2. journaljammr.comtbzmed.ac.irnih.govintjmorphol.complos.org PGE2 is a pro-angiogenic factor that stimulates the expression of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis. tbzmed.ac.irnih.govintjmorphol.comnih.govspandidos-publications.complos.orge-century.us By inhibiting COX-2, this compound decreases PGE2 levels, leading to a reduction in VEGF production and subsequent inhibition of endothelial cell proliferation and migration, which are essential steps in angiogenesis. tbzmed.ac.irintjmorphol.complos.orge-century.us

Studies have demonstrated that this compound can reduce levels of VEGF and its receptor VEGFR-2 in various models. plos.orge-century.us This downregulation of the VEGF/VEGFR-2 pathway contributes to its anti-angiogenic effects. plos.orge-century.us

Beyond COX-2 inhibition, this compound's anti-angiogenic activity may also involve COX-independent mechanisms. aacrjournals.orgnih.gov Modulation of signaling pathways such as the PI3K/Akt and ERK/Raf1-1 pathways has been implicated in this compound's effects on angiogenesis, particularly in combination therapies. spandidos-publications.come-century.us Inhibition of PDK-1/Akt signaling, a known non-COX target of this compound, can also impact endothelial cell survival and thus influence angiogenesis. aacrjournals.orgfrontiersin.org

In vivo studies using models of angiogenesis, such as the corneal micropocket assay and tumor xenograft models, have shown that this compound can suppress blood vessel formation and reduce microvascular density. aacrjournals.orgnih.govnih.govplos.orge-century.usaacrjournals.org These anti-angiogenic effects are observed at doses that selectively inhibit COX-2, supporting the role of the COX-2/PGE2/VEGF axis. aacrjournals.orgnih.govaacrjournals.org However, the relative contribution of COX-2 versus non-COX-2 mechanisms in suppressing tumor-associated angiogenesis can vary depending on the cell type or in vivo model. aacrjournals.org

Here is a table illustrating some research findings on this compound's effects on angiogenesis:

Model / Cell TypeObserved Effect on AngiogenesisKey Mechanisms InvolvedSource
H22 Murine Hepatocarcinoma ModelInhibition of angiogenesis and tumor growthModulation of PTEN/PI3K/Akt/HIF-1 pathway, downregulation of PI3K, P-Akt, and HIF-1α expression spandidos-publications.com
Human Umbilical Vein Endothelial Cells (HUVECs)Growth inhibitionInterference with multiple signaling molecules involved in cell proliferation (COX-2 independent) aacrjournals.org
Murine TA3-MTXR Tumor ModelReduced microvascular density, reduced VEGF productionInhibition of angiogenesis, reduction of VEGF nih.gov
Rat Corneal Micropocket ModelSuppression of corneal blood vessel formationInhibition of COX-2-derived prostaglandin production aacrjournals.orgaacrjournals.org
Rat Model of Liver CirrhosisAmelioration of portal hypertension through dual inhibitory effects on fibrosis and angiogenesisModulation of VEGF/VEGFR-2 through PGE2-HIF-1α-VEGF and p-ERK-c-fos-VEGFR-2 pathways plos.org
EGFR-mutated Lung Cancer (in vitro and xenograft)Inhibition of angiogenesis, decreased VEGF-A levels, decreased CD31 and microvessel densityModulation of PI3K/AKT and ERK/Raf1-1 pathways e-century.us

Pharmacokinetic and Pharmacodynamic Research of Celecoxib

Pharmacokinetic Disposition

The pharmacokinetic profile of celecoxib (B62257) describes how the drug is absorbed, distributed, metabolized, and eliminated by the body.

Absorption Dynamics and Bioavailability Considerations

This compound is absorbed rapidly from the gastrointestinal tract following oral administration. drugbank.comnih.govpharmgkb.org Peak plasma concentrations are typically achieved within approximately 3 hours in healthy subjects under fasted conditions after a single 200 mg dose. drugbank.comfda.govdrugs.comhres.ca The peak plasma concentration (Cmax) for a 200 mg dose is reported to be around 705 ng/mL. drugbank.comfda.govhres.ca Steady-state concentrations are generally reached by day 5 with multiple dosing. drugbank.com

Food intake can influence this compound absorption. When taken with a high-fat meal, peak plasma levels are delayed by about 1 to 2 hours, and the total absorption (AUC) increases by 10% to 20%. drugbank.comfda.govhres.ca Co-administration with an aluminum and magnesium-containing antacid resulted in a reduction in plasma this compound concentrations, with a 37% decrease in Cmax and a 10% decrease in AUC. fda.govhres.ca

This compound is classified as a Biopharmaceutical Classification System (BCS) Class II molecule, characterized by high permeability and low aqueous solubility. nih.govresearchgate.net This poor water solubility contributes to variability in absorption and can limit bioavailability following oral administration. nih.govresearchgate.net Absolute bioavailability studies have not been conducted due to its low aqueous solubility. fda.govhres.ca However, relative to an oral suspension, this compound capsules have a relative bioavailability of 99%. fda.gov

Studies have indicated that the AUC of this compound is significantly lower in patients with chronic renal impairment. drugbank.comfda.gov A meta-analysis of pharmacokinetic studies suggested an approximately 40% higher AUC in Black patients compared to Caucasians, for reasons that are not fully understood. drugbank.com

Interactive Data Table: this compound Absorption Parameters (Single 200 mg Dose, Fasted Healthy Subjects)

ParameterMean ValueUnit
Tmax~3hours
Cmax705ng/mL
Effective t1/211.2hours
Apparent Clearance27.7L/hr
Vss/F429L

Note: Data is approximate and can vary based on study conditions and individual factors. drugbank.comhres.ca

Distribution Characteristics, Including Protein Binding

This compound is extensively distributed throughout the body. The apparent volume of distribution at steady state (Vss/F) is approximately 400 L or about 429 L, suggesting wide distribution into various tissues. drugbank.comfda.govhres.ca Another resource reports a volume of distribution of 455 ± 166L. drugbank.comnih.gov

This compound is highly bound to plasma proteins, with approximately 97% protein binding within the clinical dose range. drugbank.comfda.govhres.canih.govwikipedia.org It primarily binds to albumin, and to a lesser extent, α1-acid glycoprotein. drugbank.comfda.govhres.ca this compound is not preferentially bound to red blood cells. drugbank.comfda.gov High plasma protein binding can impede extensive distribution in various tissues and organs. dovepress.com

Hepatic Metabolism Pathways: Focus on Cytochrome P450 (CYP) 2C9

This compound undergoes extensive hepatic metabolism, with very little unchanged drug being eliminated. nih.govpharmgkb.org The primary metabolic pathway is mediated by the cytochrome P450 (CYP) 2C9 isoenzyme in the liver. drugbank.comnih.govpharmgkb.orgfda.govhres.canih.govnih.govuspharmacist.comresearchgate.netaafp.org CYP2C9 is responsible for the initial methyl hydroxylation of this compound to form hydroxythis compound. nih.govpharmgkb.orgnih.gov CYP3A4 also contributes to this metabolism, but to a minor extent (less than 25%). drugbank.comnih.govpharmgkb.org Some sources also suggest possible contributions from CYP2C8 and CYP2D6. drugbank.com

Hydroxythis compound is further oxidized by cytosolic alcohol dehydrogenases (ADH1 and ADH2) to form carboxythis compound, which is the major metabolite found in blood. pharmgkb.orgnih.gov Carboxythis compound can then be conjugated with glucuronic acid by UDP glucuronosyltransferases (UGTs) to form a glucuronide conjugate. drugbank.compharmgkb.orgfda.gov

Three metabolites have been identified in human plasma after this compound administration: a primary alcohol (hydroxythis compound), a carboxylic acid (carboxythis compound), and a glucuronide conjugate. drugbank.comfda.gov These metabolites are considered inactive in regards to COX enzyme inhibition. drugbank.comfda.gov

CYP2C9 is a genetically polymorphic enzyme, and variations in this enzyme can significantly impact this compound pharmacokinetics and drug responses. nih.govnih.govuspharmacist.comresearchgate.net Individuals who are poor metabolizers of CYP2C9 substrates, such as carriers of the CYP2C93 allele, may have increased exposure to this compound due to reduced clearance. nih.govnih.govuspharmacist.com Studies have shown that the AUC of this compound is significantly increased in poor metabolizers (CYP2C93/3 carriers) compared to normal metabolizers (CYP2C91/1). uspharmacist.com In vitro studies have demonstrated that CYP2C9-dependent methyl hydroxylation of this compound is significantly decreased in the presence of variant alleles like CYP2C92 and CYP2C9*3. researchgate.net

This compound is not an inhibitor of CYP2C9, CYP2C19, or CYP3A4 in vitro. fda.gov However, in vitro studies suggest that this compound is a moderately potent inhibitor of CYP2D6, indicating a potential for in vivo drug interactions with CYP2D6 substrates. nih.govfda.govaafp.org

Elimination Routes and Clearance Mechanisms

This compound is eliminated predominantly by hepatic metabolism, with minimal amounts of unchanged drug recovered in urine and feces. nih.govpharmgkb.orgfda.govmedsafe.govt.nz Less than 3% of the unchanged drug is found in both urine and feces. drugbank.comnih.govfda.govmedsafe.govt.nz

Following oral administration of radiolabeled this compound, approximately 57% of the dose is excreted in the feces and 27% is excreted into the urine, primarily in the form of metabolites. drugbank.comfda.govmedsafe.govt.nz The main metabolite found in urine and feces is the carboxylic acid metabolite, accounting for about 73% of the recovered radioactivity. drugbank.com The amount of glucuronide in the urine is reported to be low. drugbank.com

The effective half-life of this compound is approximately 11 hours in healthy subjects following a single 200 mg dose. drugbank.comdrugs.comhres.canih.govnih.gov The terminal half-life can vary due to its low solubility, which can prolong absorption. drugbank.com

Apparent clearance (CL/F) in healthy subjects after a single oral 200 mg dose is approximately 27.7 L/hr. drugbank.comhres.ca Clearance may be decreased by about 47% in patients with chronic renal insufficiency. drugbank.comnih.gov Studies in patients with severe renal impairment have not been performed. drugbank.comfda.govmedsafe.govt.nz Severe renal insufficiency is not expected to significantly alter this compound clearance since its main elimination route is hepatic metabolism to inactive metabolites. medsafe.govt.nz

Pharmacodynamic Evaluation

The pharmacodynamic evaluation of this compound focuses on its effects on the body, particularly its interaction with the COX-2 enzyme.

Relationship between Concentration and COX-2 Inhibition Efficacy

This compound is a selective cyclooxygenase-2 (COX-2) inhibitor. wikipedia.orgmdpi.com Its mechanism of action is primarily due to the selective inhibition of COX-2, which is responsible for the synthesis of prostaglandins (B1171923) involved in pain and inflammation. wikipedia.orgnih.gov By inhibiting prostaglandin (B15479496) synthesis, this compound exerts analgesic and anti-inflammatory effects. wikipedia.org

In vitro studies indicate that this compound inhibits COX-2 approximately 300-fold more effectively than COX-1. fda.gov In a whole blood assay, this compound inhibits COX-1 with an IC50 of 6.7 µM and COX-2 with an IC50 of 0.87 µM. mdpi.com This selectivity for COX-2 is thought to contribute to a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs that inhibit both COX-1 and COX-2. fda.govnih.govwikipedia.orgaafp.orgnih.govtg.org.au

This compound concentrations achieved during therapy have produced in vivo effects related to prostaglandin inhibition. drugs.com Prostaglandins play a role in sensitizing afferent nerves and potentiating the action of bradykinin (B550075) in inducing pain, and they are mediators of inflammation. drugs.com The mode of action of this compound may be attributed to a decrease in prostaglandins in peripheral tissues. drugs.com

Studies have investigated the relationship between this compound concentration and its anti-inflammatory efficacy. In an experimental model of pain, this compound's effect on prostaglandin E2 concentrations was not discernible until 90-120 minutes postoperatively, coinciding with the induction of COX-2 activity. nih.gov

Research using a zymosan-induced inflammation model in rats showed that this compound significantly reduced paw swelling at a dose of 50 mg/kg. However, at doses of 100 mg/kg or higher, this compound completely lost its anti-inflammatory efficacy, suggesting a potential early ceiling effect. researchgate.net This phenomenon was investigated in rat renal mesangial cells, where high concentrations of this compound (≥ 50 µM) were found to increase COX-2 mRNA and protein expression and activate NF-κB, a transcription factor involved in inflammatory responses. researchgate.net The upregulation of inflammatory mediators like TNF-α was also observed in the spinal cord of rats treated with high doses of this compound. researchgate.net While this compound enzymatically inhibits COX-2, the upregulation of TNF-α and other NF-κB regulated pro-inflammatory genes at high concentrations might potentially worsen the pathophysiological processes underlying chronic arthritis. researchgate.net

Interactive Data Table: this compound COX Inhibition (Whole Blood Assay)

EnzymeIC50 (µM)
COX-16.7
COX-20.87

Note: IC50 represents the concentration required for 50% inhibition. mdpi.com

Dose-Response Dynamics in Target Tissues

This compound's mechanism of action centers on the selective inhibition of the COX-2 enzyme, which is primarily induced by inflammatory stimuli and leads to the synthesis of prostaglandins mediating inflammation, edema, and pain. tga.gov.au The selective binding of this compound to the COX-2 isoform is attributed to its sulfonamide side chain, which interacts with a hydrophilic region near the active site of COX-2. wikipedia.orgnews-medical.net This selective inhibition is believed to provide comparable anti-inflammatory effects to conventional NSAIDs while potentially reducing gastrointestinal toxicity associated with COX-1 inhibition. pharmgkb.org

Research indicates that this compound's inhibitory effect on COX-2 is dose-dependent, leading to a reduction in prostaglandin synthesis in target tissues. While specific quantitative data on dose-response dynamics directly within inflamed target tissues (like synovial fluid in arthritis) from the search results are limited, the clinical efficacy observed across different conditions treated with this compound at varying doses indirectly reflects dose-response in relevant tissues. For instance, studies evaluating this compound for conditions like osteoarthritis and rheumatoid arthritis have demonstrated significant reductions in pain and inflammation, which are direct outcomes of reduced prostaglandin levels in affected joints and tissues. tga.gov.aufda.gov The extent of this reduction is inherently linked to the concentration of this compound achieved at the site of inflammation, which in turn is influenced by the administered dose and pharmacokinetic factors.

This compound also exhibits anticancer properties, which are suggested to involve mechanisms beyond COX-2 inhibition, such as binding to cadherin-11 (B1176826) (CDH11) and decreasing the expression of VEGFA and inhibiting MMP9 in cancer cells. pharmgkb.orgnih.gov These effects, observed in research settings, suggest dose-dependent cellular responses in specific tissue types (e.g., cancerous tissues) to this compound exposure.

Time-Course of Pharmacological Effects

Following oral administration, this compound is rapidly absorbed, with peak plasma concentrations typically achieved within approximately 2-3 hours in healthy subjects. pharmgkb.orgnews-medical.netnih.govmims.comdrugbank.com The time to peak concentration can be delayed by a high-fat meal, although this may increase bioavailability. news-medical.netmims.comresearchgate.net

The onset of pharmacological effects, such as pain relief, can be observed relatively quickly after administration, with benefits typically seen within an hour. wikipedia.orgarthritis.ca This rapid onset aligns with the relatively fast absorption and achievement of peak plasma levels.

The duration of the pharmacological effect is related to the elimination half-life of this compound. The effective half-life is approximately 11 hours after a single 200 mg dose in healthy subjects, although the terminal half-life can vary due to factors like low solubility affecting absorption. drugbank.com This half-life supports dosing regimens that maintain therapeutic levels to provide sustained anti-inflammatory and analgesic effects.

Studies evaluating this compound in conditions like osteoarthritis and rheumatoid arthritis have assessed its efficacy over periods ranging from weeks to months, demonstrating sustained symptom relief with continued administration. tga.gov.aufda.gov For acute pain, such as post-operative dental pain, studies have investigated the time course of analgesic effects over several hours post-dosing. tga.gov.au

Preclinical Investigations of Celecoxib

In Vitro Studies

In vitro studies using various cell culture models have been instrumental in elucidating the direct cellular effects of celecoxib (B62257) and its molecular targets.

Cell Culture Models for COX-2 Inhibition Assessment

Cell culture models are widely used to assess the ability of this compound to inhibit COX-2 activity. This compound is known to selectively inhibit the COX-2 enzyme, which is often upregulated in inflammatory and cancerous conditions researchgate.netwikipedia.org. Studies have shown that this compound can inhibit prostaglandin (B15479496) E2 (PGE2) production in cell cultures at submicromolar concentrations, consistent with its potent COX-2 inhibitory activity nih.gov. For instance, concentrations below 1 µM have been reported to be sufficient to completely block COX-2 activity in cell culture, with 10 µM also effectively inhibiting PGE2 synthesis nih.gov. However, the degree of COX-2 expression varies across different cell lines aacrjournals.org. Some studies have shown that this compound exhibits antiproliferative effects in both hematopoietic and epithelial cancer cell lines, regardless of their COX-2 status aacrjournals.org. This suggests that while COX-2 inhibition is a primary mechanism, other pathways may also contribute to this compound's effects in cellular systems aacrjournals.org.

Investigations of Non-COX-2 Mediated Cellular Effects

Beyond its well-established COX-2 inhibition, this compound has been found to exert effects through mechanisms independent of COX-2 in various cell culture models nih.govnih.govresearchgate.net. These non-COX-2 mediated effects are particularly relevant in the context of its potential applications in areas like cancer therapy nih.gov. Studies have indicated that this compound can influence cellular components involved in proliferation and survival at moderate micromolar concentrations nih.gov. For example, this compound has been shown to affect 3-phosphoinositide-dependent protein kinase-1 (PDK1) and sarcoplasmic/endoplasmic reticulum calcium ATPase (SERCA) nih.gov. Inhibition of PDK1 and SERCA typically requires higher drug concentrations in vitro compared to COX-2 inhibition nih.gov. At micromolar concentrations (e.g., 30-100 µM), this compound has been observed to induce cell cycle arrest and apoptosis in cell culture, effects that appear independent of COX-2 inhibition aacrjournals.orgnih.govresearchgate.net. Research comparing this compound with analogs that lack COX-2 inhibitory function has further supported the existence of COX-2 independent mechanisms for its antiproliferative and pro-apoptotic effects in tumor cells nih.govtandfonline.com. For instance, 2,5-dimethyl-celecoxib (DMC), a this compound analog without COX-2 inhibition, has demonstrated potent antitumor activity in cell culture, sometimes exceeding that of this compound itself wikipedia.orgtandfonline.com. This suggests that the ability to trigger endoplasmic reticulum stress might be an alternative explanation for its acute cytotoxicity in vitro nih.gov.

Molecular Profiling and Gene Expression Analysis in Cellular Systems

Molecular profiling and gene expression analysis in cell culture models have provided deeper insights into the cellular pathways modulated by this compound. Studies using microarray analysis have revealed that this compound treatment can significantly alter the expression levels of numerous transcripts in various cell lines aacrjournals.orgplos.org. For example, in colorectal cancer cell lines, this compound treatment led to altered expression of genes involved in processes such as metabolism, cell proliferation, apoptotic signaling, and cell cycle checkpoints aacrjournals.org. The number of affected transcripts can vary depending on the cell line and this compound concentration aacrjournals.org. In some liver cancer cell lines, combination treatment involving this compound significantly altered the expression of thousands of transcripts, with genes related to cell death, signal transduction, and regulation being functionally involved plos.org. Gene expression analysis has also indicated that this compound can modulate the expression of genes related to death pathways in cardiac cells scielo.br. Paradoxically, some studies have shown that this compound can induce COX-2 expression in certain cell types, such as lung cancer cells, a finding that contrasts with its inhibitory role and suggests complex regulatory feedback mechanisms spandidos-publications.com.

In Vivo Animal Models

In vivo studies using animal models are essential for evaluating the systemic effects of this compound, its efficacy in complex biological systems, and its impact on disease progression in a living organism.

Animal Models for Inflammatory and Pain Research (e.g., Formalin-induced pain)

Animal models have been crucial in demonstrating this compound's anti-inflammatory and analgesic properties in vivo. The formalin test is a common model used to assess analgesic effects, involving a biphasic pain response plos.orgmdpi.comresearchgate.net. Studies using the formalin test in mice and rats have shown that systemic administration of this compound can reduce nociceptive behaviors, particularly in the second phase of the test, which is associated with inflammation plos.orgresearchgate.netresearchgate.net. However, some studies using peripheral administration of this compound in the formalin test did not observe antinociception, suggesting that systemic exposure might be necessary for this effect in this specific model nih.gov. Animal models of inflammatory pain, such as those induced by prostaglandin E2 or carrageenan, have also been used to evaluate this compound's efficacy mdpi.comnih.gov. These models have shown that this compound can exhibit analgesic effects in inflammatory pain, although some research suggests these effects might partly depend on endogenous opioid release nih.gov. Animal models were also instrumental in identifying the upregulation of COX-2 in brain tissue in response to inflammation, supporting the rationale for using COX-2 inhibitors like this compound for inflammatory pain iasp-pain.org.

Efficacy Assessment in Disease-Specific Animal Models (e.g., Intestinal Polyps, Arthritis)

Disease-specific animal models have been vital for evaluating this compound's potential therapeutic efficacy in conditions beyond acute pain and inflammation.

Intestinal Polyps: Animal models, particularly mice with mutations in the adenomatous polyposis coli (Apc) gene (e.g., APCMin/+ mice), have been extensively used to study the effects of this compound on intestinal polyp formation aacrjournals.orgresearchgate.netnih.govaging-us.comresearchgate.net. These models mimic aspects of human familial adenomatous polyposis and sporadic colorectal cancer development aacrjournals.orgaging-us.com. Studies in APCMin/+ mice have demonstrated that this compound administration can significantly reduce the number and size of intestinal polyps researchgate.netnih.govresearchgate.net. This chemopreventive effect is believed to be a consequence of COX-2 inhibition, although potential interactions with the intestinal microbiota and their metabolites have also been suggested researchgate.netnih.gov. Research has shown that this compound can alter luminal bacterial populations and reduce fecal metabolites linked to carcinogenesis in these mice, potentially contributing to reduced cell proliferation in the intestinal crypts researchgate.net.

Arthritis: Animal models of arthritis, such as surgically induced osteoarthritis in rats or the use of the Hulth technique in rabbits, have been utilized to assess this compound's efficacy in reducing inflammation and joint damage tandfonline.comnih.govnih.govresearchgate.net. Studies in rabbit models of osteoarthritis have shown that intra-articular injection of this compound can improve pathological changes in articular cartilage, suppress inflammatory mediators like IL-1β and TNF-α, and reduce the expression of matrix metalloproteinase-3 (MMP-3), which is involved in cartilage degradation nih.govnih.govresearchgate.net. These findings suggest that this compound may help protect cartilage and delay its degeneration in osteoarthritis nih.govresearchgate.net. In rat models of osteoarthritis, oral treatment with this compound has been found to reduce osteophytes and prevent synovial hyperplasia and bone destruction tandfonline.com.

Other Disease Models: Preclinical studies have also explored this compound's effects in other disease models, including cancer xenograft models. In these models, human cancer cells are implanted into immunocompromised animals, allowing for the evaluation of this compound's antitumor activity in vivo aacrjournals.orgresearchgate.netfrontiersin.orgdovepress.com. Studies using xenograft models of various cancers, including colorectal, lung, and liver cancer, have shown that this compound, sometimes in combination with other agents, can inhibit tumor growth aacrjournals.orgresearchgate.netfrontiersin.org. These effects have been observed even in models using cancer cells with low or no detectable COX-2 expression, further supporting the involvement of COX-2 independent mechanisms in its antitumor effects in vivo aacrjournals.org.

Evaluation of Systemic and Organ-Specific Responses

Research has explored the effects of this compound on the gastrointestinal (GI) system, cardiovascular system, and renal function in preclinical settings. Studies in animal models have supported the hypothesis that the adverse events associated with non-selective NSAIDs are linked to the inhibition of cyclooxygenase-1 (COX-1), the constitutively expressed isoform of COX researchgate.net. This compound, as a selective COX-2 inhibitor, was investigated for its propensity to cause GI tract injury in preclinical pharmacology studies hres.ca.

In studies evaluating gastrointestinal responses, this compound exhibited a low incidence of gastroduodenal ulceration in clinical trials compared to non-selective NSAIDs hres.canps.org.au. While clinical trials are outside the strict scope, this finding in humans is supported by the preclinical rationale regarding COX-1 sparing.

Preclinical studies have also investigated the cardiovascular effects of this compound. Some research suggests that selective COX-2 inhibition might impact cardiovascular risk by blocking the formation of prostacyclin (PGI-2) while not inhibiting platelet-derived thromboxane (B8750289) (TX)A2, potentially increasing platelet activation and aggregation ahajournals.org. However, other preclinical findings contrast this, showing that this compound ameliorated cardiac hypertrophy and fibrosis induced by angiotensin II and aldosterone (B195564) in animal models, effects not observed with rofecoxib (B1684582) or naproxen (B1676952) mdpi.com. Furthermore, COX-2 inhibition improved left ventricular function in a murine model of doxorubicin-induced heart failure mdpi.com. Studies in Dahl salt-sensitive rats indicated that this compound was associated with a slight reduction in blood pressure, unlike rofecoxib and diclofenac (B195802) which increased it mdpi.com.

Renal responses to this compound have also been a subject of preclinical evaluation. Studies have assessed the effects of this compound on renal function in animal models. Some research indicates that selective COX-2 inhibitors can cause sodium retention by increasing the expression of the Na+/K+/2Cl− cotransporter (NKCC2) in renal tubules plos.org. However, specific studies in healthy elderly subjects, subjects with chronic stable renal insufficiency, and patients undergoing sodium and volume restriction were mentioned as not being associated with deleterious changes in glomerular filtration rate (GFR) hres.ca. Data from various studies, including published case reports, suggest that the impact of this compound on renal function, including the development of edema and hypertension, is similar to that of nonselective NSAIDs when used at comparable doses researchgate.netresearchgate.net. In a rat study, this compound at a dose of 40 mg/kg/day was reported to cause a significant change in electrolyte excretion plos.org. Short-term transient decreases in renal blood flow and glomerular filtration rate were observed with a high dose of 400 mg this compound on day 1 in a study involving healthy elderly subjects, subjects with chronic stable renal insufficiency, and patients undergoing sodium and volume restriction researchgate.net.

Preclinical studies have also explored the biodistribution of this compound in various organs. Following intraperitoneal administration in mice, this compound demonstrated preferential selectivity for the spleen, followed by the brain and kidney, with lower levels in the liver mdpi.com. The extent of absorption (AUC0-last) was higher in the brain compared to plasma, which may be attributed to this compound's small size and lipophilic nature mdpi.com.

In the context of cancer research, preclinical studies have indicated that COX-2 inhibitors, including this compound, may improve radiation response and decrease tumor microenvironment density amegroups.org. This compound has also been shown in preclinical studies to overcome MDR1-mediated multidrug resistance and exhibit antitumor activity against hepatocellular carcinoma cell lines elsevier.es. Studies in APCMin/+ mice demonstrated that this compound treatment markedly reduced intestinal polyp burden and altered select luminal bacterial populations, as well as reducing pro-proliferative metabolites and epithelial cell proliferation nih.gov. These findings suggest that this compound may exert chemopreventive effects, in part, through effects on the luminal microbiota and metabolome nih.gov.

Preclinical models of osteoarthritis have also been used to evaluate the effects of local this compound delivery. In a rat OA model, local delivery of this compound-loaded microspheres reduced the formation of osteophytes, subchondral sclerosis, bone cysts, and calcified loose bodies, and reduced synovial inflammation, while cartilage histology was unaffected tandfonline.com. Systemic this compound levels were below the detection limit 6 days after local delivery, and systemic and local adverse effects were reported as absent in this study tandfonline.com.

Below are some data points from preclinical studies on organ-specific responses:

Organ SystemPreclinical FindingAnimal Model/ContextSource
GastrointestinalLow incidence of gastroduodenal ulceration compared to non-selective NSAIDs (observed in clinical trials, supported by preclinical rationale).N/A (clinical observation supporting preclinical hypothesis) hres.canps.org.au
CardiovascularAmelioration of cardiac hypertrophy and fibrosis induced by angiotensin II and aldosterone; improved left ventricular function in doxorubicin-induced heart failure model.Animal models (specifically mentioned murine model for doxorubicin-induced heart failure) mdpi.com
CardiovascularSlight reduction in blood pressure compared to increase with rofecoxib and diclofenac.Dahl salt-sensitive rats mdpi.com
RenalSodium retention by increasing NKCC2 expression.Animal models plos.org
RenalShort-term transient decreases in renal blood flow and GFR with high dose (400 mg).Healthy elderly subjects, subjects with chronic stable renal insufficiency, patients undergoing sodium and volume restriction (in a study with these groups) researchgate.net
RenalSignificant change in electrolyte excretion at 40 mg/kg/day.Rat study plos.org
BiodistributionPreferential selectivity for spleen, followed by brain and kidney, lower in liver. Higher AUC in brain compared to plasma.Mice (intraperitoneal administration) mdpi.com
Intestinal (Cancer)Reduced intestinal polyp burden, altered luminal microbiota, reduced pro-proliferative metabolites, reduced epithelial cell proliferation.APCMin/+ mice nih.gov
Joint (Osteoarthritis)Reduced osteophytes, subchondral sclerosis, bone cysts, calcified loose bodies, and synovial inflammation with local delivery.Rat OA model (local delivery) tandfonline.com

Clinical Efficacy of Celecoxib in Therapeutic Applications

Management of Inflammatory Conditions

Celecoxib (B62257) has demonstrated efficacy in managing the signs and symptoms of several inflammatory arthropathies.

Osteoarthritis (OA) Symptomatic Relief and Functional Outcomes

Studies have indicated that this compound is effective in providing symptomatic relief and improving functional outcomes in patients with osteoarthritis. Randomized controlled trials have shown its superiority to placebo and comparable efficacy to traditional non-selective NSAIDs in improving the signs and symptoms of OA. mdpi.comnih.gov Analgesic efficacy and improvements in functional status with this compound are typically observed within two weeks of initiating therapy and are sustained throughout the treatment period. nih.gov

In patients with osteoarthritis of the knee, this compound has shown similar efficacy to naproxen (B1676952) in improving pain and function. nih.govopenaccessjournals.com Both once-daily and twice-daily dosing regimens of this compound have provided comparable efficacy in OA. nih.gov The benefits of this compound in treating the signs and symptoms of osteoarthritis of the hip have also been reported, with effects maintained in elderly patients with hip or knee OA. nih.gov

A meta-analysis of randomized controlled trials indicated that this compound treatment led to significant improvement in pain and function in OA patients. nih.gov Specifically, there were significant improvements in the OA total score, pain subscale score, and function subscale score compared to placebo. nih.gov

Outcome Measure (OA)ComparisonAbsolute Improvement (95% CI)Relative Improvement (95% CI)NNTB (95% CI)Evidence Quality
WOMAC Pain Scale (500-point)This compound vs. Placebo3% (2% to 5%)12% (7% to 18%)Not ReportedHigh
WOMAC Physical Function ScaleThis compound vs. tNSAIDs6% (6% to 11%)16% (2% to 30%)Not ReportedLow
Pain (100mm VAS)This compound vs. tNSAIDs5% (11% improvement to 2% worse)11% (26% improvement to 4% worse)InconclusiveModerate

Note: NNTB = Number Needed to Treat to Benefit; CI = Confidence Interval; VAS = Visual Analog Scale; WOMAC = Western Ontario and McMaster Universities Osteoarthritis Index; tNSAIDs = traditional Non-Steroidal Anti-Inflammatory Drugs.

Rheumatoid Arthritis (RA) Disease Activity and Symptom Control

This compound has demonstrated effectiveness in improving the signs and symptoms of rheumatoid arthritis. mdpi.comnih.gov Multiple randomized double-blinded multicenter trials have shown its superiority to placebo and non-inferiority to traditional non-selective NSAIDs in controlling the signs and symptoms of RA. mdpi.com

In patients with active rheumatoid arthritis, various dosages of this compound have produced significant anti-inflammatory and analgesic effects. nih.gov For patients with stable rheumatoid arthritis, this compound has shown sustained symptomatic improvements comparable to those of diclofenac (B195802) over a 24-week period. nih.gov

Compared to placebo, this compound has been shown to improve clinical symptoms and alleviate pain in RA patients. nih.govaafp.org One analysis indicated a 15% absolute improvement in clinical symptoms and an 11% absolute improvement in pain with this compound compared to placebo. nih.govaafp.org However, results regarding improvement in physical function have been inconclusive. nih.govaafp.org

Outcome Measure (RA)ComparisonAbsolute Improvement (95% CI)Relative Improvement (95% CI)NNTB (95% CI)Evidence Quality
Clinical Improvement (ACR20)This compound vs. Placebo15% (7% to 25%)Not Reported7 (5 to 13)Moderate to Low
PainThis compound vs. Placebo11% (8% to 14%)Not Reported4 (3 to 6)Not Specified
Physical FunctionThis compound vs. PlaceboInconclusiveInconclusiveNot ReportedNot Specified
ACR20 ResponseThis compound vs. tNSAIDs4% (0% less to 8% more)10% (99% to 123% of tNSAID)Not ReportedModerate to Low

Note: ACR20 = American College of Rheumatology 20% improvement criteria; NNTB = Number Needed to Treat to Benefit; CI = Confidence Interval; tNSAIDs = traditional Non-Steroidal Anti-Inflammatory Drugs.

Juvenile Rheumatoid Arthritis (JRA) Efficacy

The efficacy of this compound has also been demonstrated in the treatment of juvenile rheumatoid arthritis (JRA). mdpi.com Studies have shown that this compound is non-inferior to standard naproxen doses in treating the signs and symptoms of JRA in patients aged 2 to 17 years. mdpi.comoup.comfda.govresearchgate.net

In a study comparing this compound to naproxen in JRA patients, improvement in each of the ACR Pediatric-30 core set measures was comparable to or numerically higher for this compound compared to naproxen. researchgate.net Specifically, this compound at certain dose levels was found to be at least as effective as naproxen in treating the signs and symptoms of JRA over a 12-week period. researchgate.net A network meta-analysis suggested that this compound may have the highest probability of being the most effective among several NSAIDs studied for JIA, although the evidence quality was low. indianpediatrics.net

Ankylosing Spondylitis and Psoriatic Arthritis Management

This compound has shown efficacy in managing ankylosing spondylitis. mdpi.comwikipedia.org Randomized controlled trials have demonstrated significantly improved outcomes with this compound compared to placebo and non-inferiority compared to non-selective NSAIDs in treating the signs and symptoms of ankylosing spondylitis. symbiosisonlinepublishing.com Improvements in pain intensity, disease activity, and functional impairment have been observed with this compound treatment in patients with ankylosing spondylitis. jrheum.orgnih.gov

In psoriatic arthritis, this compound has shown superiority to placebo in controlling joint pain in the short term (at 2 weeks). clinexprheumatol.org However, this superiority was not consistently observed in the longer term (at 6 and 12 weeks) in some studies, potentially due to a high placebo response rate at later time points. mdpi.comclinexprheumatol.orgnih.gov One study indicated that at week 2, the ACR-20 response rates for this compound groups were significantly higher than for the placebo group. nih.gov

Pain Modulation Research

This compound has been investigated for its role in pain modulation, particularly in acute pain settings.

Acute Pain Management (e.g., Post-Operative Pain)

This compound is considered an effective analgesic for acute postoperative pain. cochrane.orgresearchgate.netnih.govfrontiersin.org Single oral doses of this compound have demonstrated effectiveness in providing pain relief after surgery. cochrane.orgresearchgate.netnih.gov

In studies evaluating single-dose oral this compound for moderate to severe postoperative pain, a notable proportion of participants experienced at least 50% pain relief over four to six hours compared to placebo. cochrane.orgnih.gov For instance, in pooled data, 35% of participants taking this compound 200 mg and 44% taking this compound 400 mg achieved at least 50% pain relief over this period, compared to a much lower percentage with placebo. nih.gov The number needed to treat to benefit (NNTB) for at least 50% pain relief over four to six hours has been calculated for different this compound doses compared to placebo. cochrane.orgnih.gov

Indirect comparisons suggest that this compound 400 mg has similar efficacy to ibuprofen (B1674241) 400 mg for postoperative pain relief. cochrane.orgresearchgate.netnih.gov this compound has also been shown to be at least as effective as aspirin (B1665792) and paracetamol at certain doses for relieving postoperative pain. cochrane.orgresearchgate.net

In the context of perioperative multimodal analgesic strategies, this compound has been shown to improve pain management and reduce opioid consumption following procedures such as total hip arthroplasty and total knee arthroplasty. frontiersin.orgspandidos-publications.com Studies have reported lower pain scores and significantly decreased opioid use in patients receiving this compound perioperatively. frontiersin.orgspandidos-publications.com this compound has also been associated with earlier ambulation and improved rehabilitation in some postoperative settings. spandidos-publications.com

Outcome Measure (Post-Operative Pain)ComparisonProportion with ≥50% Pain Relief (4-6 hours)NNTB (95% CI)
Pain ReliefThis compound 200 mg vs. Placebo35%4.2 (3.4 to 5.6)
Pain ReliefThis compound 400 mg vs. Placebo44%2.5 (2.2 to 2.9)

Note: NNTB = Number Needed to Treat to Benefit; CI = Confidence Interval.

Chronic Non-Specific Low Back Pain

Clinical trials have investigated the efficacy of this compound in the management of chronic non-specific low back pain. A systematic review and meta-analysis of randomized controlled trials indicated that non-steroidal anti-inflammatory drugs (NSAIDs), including this compound, were associated with a statistically significant improvement in pain intensity and disability compared to placebo in patients with chronic low back pain. pharmaceutical-journal.comnih.govcochrane.org However, the magnitude of this effect was considered small, and the quality of evidence was low. pharmaceutical-journal.comnih.gov

A study combining suspension training and Mulligan technique with this compound in patients with chronic non-specific lower back pain also reported beneficial effects in reducing pain and dysfunction and improving quality of life compared to this compound alone. ajol.infoajol.info

Table 1: Efficacy of this compound vs. Acetaminophen (B1664979) in Chronic Non-Specific Low Back Pain

Outcome MeasureThis compound (200 mg BID)Acetaminophen (500 mg BID)p-value
Total Back PainSuperior effect-< 0.05
Nocturnal Back PainSuperior effect-< 0.05
ODI ScoresSuperior effect-< 0.05
BASDAI ScoresSuperior effect-< 0.05
Patient Global AssessmentSuperior effect-< 0.05
Significant Change in ODI34.8%4.5%< 0.01
Significant Change in NBP41.7%9.1%< 0.01
Significant Change in TBP33.3%9.1%< 0.01
Significant Change in BASDAI30.4%9.1%< 0.01

Data extracted from a randomized controlled trial comparing this compound and acetaminophen in chronic nonspecific low back pain. researchgate.netnih.gov

Primary Dysmenorrhea

This compound has been studied for its efficacy in treating primary dysmenorrhea. nih.govbpac.org.nzfda.govdroracle.airesearchgate.netresearchgate.netmedicinenet.com Two identically designed randomized, double-blind, active- and placebo-controlled, crossover studies in women aged 18 to 44 years with primary dysmenorrhea evaluated the efficacy of this compound. nih.govresearchgate.net These studies utilized a crossover design over three menstrual cycles. nih.govresearchgate.net

The primary efficacy measures, time-weighted sum of total pain relief (TOTPAR) and time-weighted sum of pain intensity difference (SPID) at 8 hours after the first dose, were significantly improved with this compound and naproxen sodium compared with placebo in both studies. nih.govresearchgate.net this compound was more effective than placebo in reducing pain scores. nih.govresearchgate.net Mean SPID values were significantly greater with this compound (10.06/9.60 in studies 1 and 2, respectively) and naproxen sodium (11.48/11.71) than with placebo (5.96/6.41) (all, P < 0.001). nih.gov Mean TOTPAR values with this compound (18.28/17.98) and naproxen sodium (20.59/21.27) were significantly greater than with placebo (12.82/12.98) (all, P < 0.001). nih.gov

Naproxen sodium demonstrated significantly greater improvement compared to this compound in SPID in both studies and in TOTPAR in study 2. nih.govresearchgate.netresearchgate.netnih.gov Both this compound and naproxen sodium provided relief from menstrual pain within 1 hour of administration. nih.gov A randomized crossover trial also indicated that mefenamic acid had comparable efficacy to this compound in relieving symptoms and improving quality of life in women with primary dysmenorrhea. researchgate.net

Table 2: Efficacy Outcomes in Primary Dysmenorrhea Studies

StudyTreatmentMean TOTPAR (8 hours)Mean SPID (8 hours)Comparison vs. Placebo (p-value)Comparison vs. Naproxen Sodium (p-value)
1This compound18.2810.06< 0.001SPID: P < 0.001
1Naproxen Sodium20.5911.48< 0.001-
1Placebo12.825.96--
2This compound17.989.60< 0.001TOTPAR: P < 0.001, SPID: P < 0.001
2Naproxen Sodium21.2711.71< 0.001-
2Placebo12.986.41--

Data extracted from two randomized, double-blind, active- and placebo-controlled, crossover studies in primary dysmenorrhea. nih.govresearchgate.net

Neuropathic Pain Syndromes

While this compound is primarily known for its efficacy in inflammatory and acute pain, its role in neuropathic pain syndromes has also been explored. A study investigating the combination of this compound and pregabalin (B1679071) for chronic low-back pain, a condition that can involve neuropathic mechanisms, found that the combination was more effective than either monotherapy in a mixed patient population and when data were pooled according to LANSS (Leeds Assessment of Neuropathic Symptoms and Signs) score. bohrium.com this compound alone was effective in reducing pain in patients with a LANSS score < 12, while pregabalin was effective in those with a score ≥ 12. bohrium.com This suggests a potential role for this compound, particularly in aspects of chronic low back pain that may not be predominantly neuropathic, or potentially in combination with agents targeting neuropathic pathways. However, dedicated large-scale studies specifically evaluating this compound monotherapy for defined neuropathic pain syndromes appear less prominent in the provided search results compared to its use in inflammatory conditions.

Cancer Chemoprevention and Adjuvant Therapy Investigations

This compound has been investigated for its potential in cancer chemoprevention and as an adjuvant therapy, primarily due to the role of COX-2 in tumorigenesis and development. dovepress.comnih.govnih.gov

Colorectal Adenoma Prevention and Disease-Free Survival in Colon Cancer

This compound has shown significant promise in the prevention of colorectal adenomas. Two large randomized trials, the Adenoma Prevention with this compound (APC) trial and the Prevention of Colorectal Sporadic Adenomatous Polyps (PreSAP) trial, demonstrated that this compound significantly reduced the recurrence of colorectal adenomas in patients with a history of previous adenomas. mdpi.comcancernetwork.comjwatch.orgaacrjournals.orgnih.gov

In the APC trial, this compound at doses of 200 mg twice daily and 400 mg twice daily resulted in a dose-dependent reduction in the number of detected sporadic adenomas after 3 and 5 years, with reductions of 33% and 45%, respectively. mdpi.com The risk of adenoma recurrence was 45% lower with 400 mg this compound and 33% lower with 200 mg this compound. cancernetwork.com Advanced adenomas also developed less often in the this compound groups compared to placebo. jwatch.org

The PreSAP trial, which involved patients who had undergone polypectomy, showed that this compound 400 mg once daily reduced the occurrence of colorectal adenomas within 3 years after polypectomy. mdpi.comcancernetwork.com The incidence of adenomas at year 3 was 33.6% with this compound compared to 49.3% with placebo, representing a reduction of about 34%. cancernetwork.com A statistically significant lower rate of new advanced adenomas was observed in the this compound group compared to the placebo group 2 years after the last administration of this compound. mdpi.com

Meta-analyses of randomized trials have shown that this compound at doses ranging from 400-800 mg/day for 1-3 years significantly reduced the recurrence of advanced colorectal adenomas (RR, 0.42) and any adenomas (RR, 0.67) compared with placebo. nih.gov

A recent analysis of the Alliance 80702 trial data revealed that patients with stage III colon cancer who had positive circulating tumor DNA (ctDNA) after surgery experienced significantly improved disease-free survival with this compound compared to placebo. ascopost.comcancernetwork.comrheumnow.comecancer.org In this ctDNA-positive subgroup, the estimated 3-year disease-free survival rates were 41.0% in the this compound arm versus 22.6% in the placebo arm (HR, 0.55; 95% CI, 0.39-0.80; P = 0.0013). cancernetwork.com For patients who were ctDNA-negative, there was no statistically significant improvement in disease-free survival with this compound. ascopost.comcancernetwork.comrheumnow.comecancer.org These findings suggest that ctDNA status may be a predictive marker for identifying patients with stage III colon cancer who are likely to benefit from this compound as adjuvant therapy. ascopost.comecancer.org

Table 3: Colorectal Adenoma Recurrence with this compound

TrialThis compound DoseComparisonReduction in Any Adenoma RecurrenceReduction in Advanced Adenoma Recurrence
APC200 mg BIDPlacebo33%-
APC400 mg BIDPlacebo45%-
PreSAP400 mg QDPlacebo~34%Significant reduction
Meta-analysisAny dose (400-800 mg/day)PlaceboRR = 0.67 (95% CI, 0.62–0.72)RR = 0.42 (95% CI, 0.34–0.53)

Data compiled from studies on colorectal adenoma prevention with this compound. mdpi.comcancernetwork.comjwatch.orgnih.gov

Table 4: 3-Year Disease-Free Survival in Stage III Colon Cancer (Alliance 80702 Subgroup Analysis)

ctDNA StatusTreatmentEstimated 3-Year DFS Rate95% Confidence IntervalHazard Ratio (95% CI)p-value
PositiveThis compound41.0%32.2%–52.2%0.55 (0.39–0.80)0.0013
PositivePlacebo22.6%14.3%–35.5%--
NegativeThis compound86.5%84.0%–89.1%No significant difference-
NegativePlacebo86.5%84.0%–89.1%--

Data extracted from a subgroup analysis of the Alliance 80702 trial based on ctDNA status. cancernetwork.com

Mechanisms of Anti-Tumor Activity in Various Malignancies (e.g., Pancreatic Cancer)

This compound exhibits anti-tumor activity through both COX-2-dependent and COX-2-independent mechanisms in various malignancies. dovepress.comnih.govnih.govaacrjournals.orgaacrjournals.org While COX-2 is overexpressed in many tumors and its inhibition by this compound can reduce the production of prostaglandin (B15479496) E2 (PGE2), which promotes tumor progression, this compound also influences other pathways. dovepress.comnih.govaacrjournals.org

In pancreatic cancer, this compound has been shown to inhibit cell proliferation, invasion, and migration. nih.govnih.govspandidos-publications.com Studies in pancreatic cancer cell lines, such as PANC-1 and BxPC-3, have demonstrated that this compound treatment suppresses cell viability and migration in a concentration-dependent manner. nih.govnih.gov

One mechanism involves the down-regulation of matrix metalloproteinase 14 (MMP-14) expression, which is positively correlated with COX-2 expression and plays a role in tumor progression, invasion, and growth. nih.gov this compound can attenuate the invasion and migration of pancreatic cancer cells by down-regulating MMP-14 expression. nih.gov

This compound also impacts signaling pathways crucial for tumor growth and survival. It can inhibit the activity of the STAT3 / NF-κB signaling pathway, which is often activated in pancreatic cancer and contributes to increased growth and invasion. nih.gov L1CAM, a protein highly expressed in pancreatic cancer, activates the STAT/NF-κB pathway, and this compound can inhibit L1CAM activity, leading to decreased growth and invasion. nih.gov

Furthermore, this compound has been shown to suppress the expression of fibroblast growth factor-2 (FGF-2) and its receptor FGFR-2 in pancreatic cancer cells. spandidos-publications.com FGF-2 stimulates the ERK pathway, which is involved in cell proliferation, migration, and invasion. spandidos-publications.com By suppressing FGF-2 and FGFR-2 expression, this compound decreases the expression of MMP-2, MMP-9, and phosphorylated ERK (p-ERK), contributing to its anti-tumor effect. spandidos-publications.com this compound treatment also increased the apoptotic rate of pancreatic cancer cells and reduced their resistance to FGF-2-induced proliferation, migration, and invasion. spandidos-publications.com

In an orthotopic pancreatic cancer animal model, this compound treatment inhibited tumor growth and metastasis, which correlated with decreased Sp1 activity and VEGF expression, suggesting an antiangiogenic effect. aacrjournals.org

Beyond pancreatic cancer, this compound has shown anti-tumor activity in other malignancies, including breast cancer, liver cancer, and melanoma, by inhibiting proliferation, inducing apoptosis, and influencing angiogenesis. dovepress.comnih.govspandidos-publications.commdpi.comresearchgate.net this compound can also enhance the sensitivity of cancer cells to chemotherapeutic drugs like cisplatin. nih.gov

Role of this compound in Modulating Tumor Microenvironment

The tumor microenvironment (TME) plays a critical role in tumor growth, progression, and response to therapy. aacrjournals.orgnih.govfrontiersin.org this compound has been shown to modulate the TME through various mechanisms. dovepress.comaacrjournals.orgnih.govfrontiersin.org

One key aspect is the influence on tumor-associated angiogenesis. COX-2 and its downstream product PGE2 are involved in promoting angiogenesis. dovepress.comaacrjournals.orgnih.govsmj.org.sa this compound, by inhibiting COX-2, can reduce PGE2 levels and subsequently inhibit angiogenesis and lymphangiogenesis, thereby limiting tumor growth and metastasis. dovepress.comnih.govsmj.org.sa This antiangiogenic effect is associated with a reduction in microvessel density and serum VEGF levels. dovepress.comsmj.org.sa

This compound can also impact the extracellular matrix (ECM) within the TME. Tumor-associated fibroblasts (TAFs) are a major source of ECM components. nih.gov Studies have shown that this compound treatment can lead to the reduction of TAFs and disruption of fibronectin bundles, which are components of the ECM. nih.govfrontiersin.org This normalization of the ECM can improve tumor perfusion and enhance the delivery of therapeutic agents to the tumor. nih.govfrontiersin.org

Furthermore, this compound can modulate the immune cell composition within the TME. PGE2 can contribute to an immunosuppressive environment by suppressing anti-tumor immunity and promoting the recruitment of immune suppressive cells like myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs). dovepress.comaacrjournals.orgiiarjournals.orgoncotarget.com Inhibition of COX-2 by this compound can regulate anti-tumor immunity and has been associated with an increased number of immune cells, such as cytotoxic T lymphocytes (CD8+), in the tumor microenvironment. dovepress.com this compound has been shown to reduce the recruitment of MDSCs and decrease Tregs. iiarjournals.orgoncotarget.com In combination with therapies like sunitinib (B231) or anti-PD-1 antibodies, this compound has demonstrated the ability to enhance anti-tumor immunity by increasing CD4+ T cells and reducing MDSCs and Tregs. iiarjournals.orgoncotarget.com

This compound's influence on stromal cells, such as follicular lymphoma stromal cells that release PGE2, can be abolished by this compound treatment, impacting the tumor microenvironment. dovepress.comaacrjournals.org

Table 5: Mechanisms of this compound Action in the Tumor Microenvironment

MechanismEffect of this compoundRelevance to TME
Angiogenesis InhibitionReduces PGE2 production, decreases VEGF levels, reduces microvessel density. dovepress.comnih.govsmj.org.saLimits blood supply to tumor, inhibits tumor growth and metastasis. dovepress.comnih.govsmj.org.sa
ECM RemodelingReduces TAFs, disrupts fibronectin bundles. nih.govfrontiersin.orgImproves tumor perfusion, enhances drug delivery. nih.govfrontiersin.org
Immune ModulationRegulates anti-tumor immunity, increases cytotoxic T lymphocytes. dovepress.comEnhances host defenses against tumor cells. dovepress.com
Suppression of Immune Suppressive CellsReduces MDSCs and Tregs. iiarjournals.orgoncotarget.comShifts TME towards an anti-tumor immune response. iiarjournals.orgoncotarget.com
Influence on Stromal CellsAbolishes PGE2 production by stromal cells. dovepress.comaacrjournals.orgImpacts the supportive role of stromal cells in tumor development. dovepress.comaacrjournals.org

Data compiled from studies on this compound's effects on the tumor microenvironment. dovepress.comaacrjournals.orgnih.govfrontiersin.orgsmj.org.saiiarjournals.orgoncotarget.com

Emerging Therapeutic Applications of this compound

This compound, a selective cyclooxygenase-2 (COX-2) inhibitor, is being explored for its potential therapeutic utility beyond its established indications in pain and inflammation management. This exploration is primarily driven by drug repurposing strategies, which leverage the known safety and pharmacokinetic profiles of existing drugs to address unmet medical needs in new disease areas musechem.comnih.gov. Research and clinical trials are investigating this compound's diverse pharmacological properties for potential applications in various conditions, including certain cancers, mental disorders, antimicrobial activity, and viral infections musechem.comresearchgate.net.

Lymphangioleiomyomatosis (LAM)

Lymphangioleiomyomatosis (LAM) is a rare, progressive disease characterized by the proliferation of abnormal smooth muscle-like cells, predominantly in the lungs, leading to cyst formation and compromised respiratory function ersnet.orgersnet.orgminsky.ai. LAM is associated with mutations in the TSC1 or TSC2 genes, which result in the activation of the mammalian/mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway ersnet.orgersnet.org. While mTORC1 inhibitors like sirolimus have shown benefit in stabilizing lung function in LAM patients, research suggests that loss of TSC2 can also lead to the upregulation of COX-2 and prostacyclin synthase (PGTIS) expression, independent of mTORC1 ersnet.orgersnet.orgersnet.org. LAM nodules have been found to express higher levels of COX-2 compared to control lungs ersnet.orgersnet.orgersnet.org.

Preclinical studies in Tsc2+/- mice, a model for tuberous sclerosis complex (TSC)-associated renal cystadenomas which can occur in LAM, demonstrated that treatment with this compound resulted in a 50% decrease in the volume of renal cystadenomas ersnet.orgersnet.orgersnet.orgresearchgate.net. These findings provided a rationale for investigating this compound in LAM patients.

A phase I clinical trial, known as the COLA (COX-2 inhibition in LAM) trial (NCT02484664), was conducted to assess the safety and preliminary efficacy of this compound in treatment-naïve LAM patients who did not require mTORC1 inhibitors ersnet.orgersnet.orgersnet.orgresearchgate.net. The study established the safety of daily oral administration of this compound 200 mg in this patient population ersnet.orgersnet.orgersnet.orgresearchgate.netnih.gov.

While the mean serum VEGF-D levels did not show significant changes across the study population, two subjects with baseline VEGF-D levels greater than 800 pg/mL, meeting diagnostic criteria for LAM, exhibited notable reductions in VEGF-D levels following 24 weeks of this compound treatment. Their VEGF-D levels decreased from 2156 and 2232 pg/mL at baseline to 1408 and 1865 pg/mL, respectively ersnet.orgersnet.org. Furthermore, diffusing capacity of the lung for carbon monoxide (DLCO) and post-bronchodilator forced expiratory volume in 1 second (FEV1) and forced vital capacity (FVC) remained stable in these two subjects ersnet.orgersnet.org. These preliminary findings suggest a potential therapeutic effect of this compound, particularly in LAM patients with elevated VEGF-D levels ersnet.orgersnet.orgersnet.orgnih.gov. Larger scale phase II/III trials are needed to definitively determine the efficacy of this compound in LAM ersnet.orgersnet.orgnih.gov.

Drug Repurposing in Other Disease States

Drug repurposing involves identifying new therapeutic uses for existing drugs musechem.comnih.govfrontiersin.org. This compound has emerged as a candidate for repurposing due to its established profile and diverse pharmacological activities beyond COX-2 inhibition musechem.comnih.gov. Research is exploring its potential in several other disease states:

Cancer Therapy: Beyond its established use in reducing colorectal polyps in familial adenomatous polyposis (FAP), this compound is being investigated for its potential in various malignancies nih.govnih.govdrugbank.commdpi.com. Studies suggest that this compound may exert anticancer effects through mechanisms including the induction of tumor cell lysis, apoptosis, inhibition of cell cycle progression, and anti-angiogenesis nih.gov. Preclinical evidence indicates that this compound may have chemopreventive activity against breast cancer and can repress the proliferation of breast cancer cells in vitro dovepress.com. In melanoma research, this compound has shown anti-neoplastic potential in both 2D and 3D cell cultures, reducing cell viability, migratory capability, and triggering apoptosis mdpi.com. It has also demonstrated an inhibitory effect on cell outgrowth from spheroids and reduced the invasiveness of melanoma cell spheroids mdpi.com. Some studies suggest this compound could be a potential therapeutic approach in melanoma therapy, potentially alone or in combination with other anti-melanoma drugs mdpi.com. Research in mouse models of bladder cancer suggests that adding this compound to chemotherapy and immunotherapy may improve the immune response and provide long-term suppression of tumor growth drugtargetreview.com. This compound targets COX-2, which promotes the release of prostaglandin E2, and its addition in mouse models helped shift the balance towards "go" signals, improving the immune response drugtargetreview.com. This compound is also being considered as a potential anti-glioma agent, with studies exploring its antiproliferative effect on glioma cells mdpi.com.

Mental Disorders: this compound is being investigated for its potential in the treatment of mental disorders musechem.comnih.govresearchgate.net.

Antimicrobial Activity: Research is exploring the potential antimicrobial properties of this compound musechem.comnih.govresearchgate.net.

Viral Infections: this compound has been investigated for its potential role in managing viral infections, including COVID-19, due to its anti-inflammatory and immunomodulatory properties musechem.comresearchgate.net. Clinical trials have examined the use of this compound in COVID-19 patients musechem.com.

The repurposing of this compound in these diverse disease states highlights its multifaceted potential and the ongoing efforts to leverage existing therapeutic agents for new applications musechem.comnih.gov.

Data Table:

While detailed quantitative data across all emerging applications is not consistently available or suitable for a single comprehensive table based only on the provided search results, the following table summarizes key findings related to this compound's effect on VEGF-D levels in the COLA trial for LAM:

Study (COLA Trial)Patient GroupBaseline Median Serum VEGF-D (pg/mL)Change in Mean Serum VEGF-D (pg/mL) after 24 weeksNote on Subjects with VEGF-D > 800 pg/mL
NCT02484664Treatment-naïve LAM patients448 (Range: 279-2232) ersnet.orgNot significant change in mean ersnet.orgersnet.orgSignificant reductions observed in 2 subjects ersnet.orgersnet.org

Note: Data is derived from the provided search snippets and reflects findings from the Phase I COLA trial.

Detailed Research Findings:

Preclinical studies in Tsc2+/- mice demonstrated a 50% reduction in renal cystadenoma volume with this compound treatment ersnet.orgersnet.orgersnet.orgresearchgate.net.

In melanoma cell line studies, this compound reduced cell viability and migratory capability and induced apoptosis in 2D cultures mdpi.com. In 3D spheroid cultures, it inhibited outgrowth and reduced invasiveness mdpi.com.

Mouse model studies of bladder cancer showed that adding this compound to gemcitabine (B846) improved the immune response and shifted the balance towards "go" signals, potentially leading to longer-lasting immune responses against tumors drugtargetreview.com.

Safety Profile and Adverse Event Research of Celecoxib

Gastrointestinal (GI) Safety

The primary rationale for the development of selective COX-2 inhibitors was to reduce the gastrointestinal toxicity associated with traditional non-selective NSAIDs, which inhibit both COX-1 and COX-2. researchgate.net The COX-1 enzyme plays a crucial role in protecting the lining of the gastrointestinal tract. researchgate.net

Numerous studies have consistently demonstrated that celecoxib (B62257) is associated with a lower risk of gastrointestinal adverse events compared to non-selective NSAIDs. researchgate.netnih.gov A systematic review of randomized controlled trials found that patients taking this compound had a 40-60% lower rate of withdrawal due to gastrointestinal adverse events and a 40-75% lower incidence of ulcers and serious upper gastrointestinal events compared to those taking other NSAIDs. nih.gov

The this compound Long-term Arthritis Safety Study (CLASS) found that for patients not taking aspirin (B1665792), the annualized incidence of upper GI ulcer complications was significantly lower with this compound compared to non-selective NSAIDs. The CONDOR trial also showed that daily treatment with this compound resulted in significantly fewer lower gastrointestinal adverse events compared to the non-selective NSAID diclofenac (B195802) combined with a proton pump inhibitor. mdedge.com

Even in high-risk patients with a history of upper gastrointestinal bleeding, this compound combined with a proton-pump inhibitor was found to be superior to naproxen (B1676952) plus a proton-pump inhibitor in preventing recurrent bleeding. nih.gov However, it is important to note that while the risk is lower, this compound can still cause serious gastrointestinal adverse events, including bleeding, ulceration, and perforation. droracle.ai The risk is increased in patients with a prior history of peptic ulcer disease or GI bleeding. droracle.ai

Annualized Incidence of Upper GI Complications in the CLASS Study (Non-Aspirin Users)
OutcomeThis compoundNon-Selective NSAIDsP-value
Upper GI Ulcer Complications0.44%1.27%0.04
Symptomatic Ulcers and Complications1.40%2.91%0.02

Incidence of Upper and Lower GI Ulceration and Complications

This compound has been associated with a lower incidence of upper gastrointestinal (GI) ulcerations and complications compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The this compound Long-term Arthritis Safety Study (CLASS), a major clinical trial, found that for all patients, the annualized incidence rates of upper GI ulcer complications alone and combined with symptomatic ulcers were lower for this compound compared to NSAIDs (0.76% vs 1.45% and 2.08% vs 3.54%, respectively). researchgate.netnih.gov For patients not taking aspirin, the difference was more pronounced, with annualized incidence rates of 0.44% for this compound versus 1.27% for NSAIDs for upper GI ulcer complications alone. researchgate.netnih.gov

A pooled analysis of 14 randomized controlled trials demonstrated that upper GI ulcer complications occurred in 0.03% of patients taking this compound, compared to 0.33% of patients receiving a non-selective NSAID. nih.gov This analysis indicated an eight-fold lower risk of such complications with this compound. nih.gov Another systematic review of nine randomized controlled trials found that the incidence of ulcers detected by endoscopy was 71% lower with this compound compared to other NSAIDs. nih.gov

Research has also indicated a reduction in lower GI events with this compound. One study showed that the relative risks for small mucosal breaks, hematochezia (maroon-colored blood in the stool), and lower GI clinical events were 0.3, 0.4, and 0.5, respectively, for this compound compared with non-selective agents. oup.com

Table 1: Incidence of Upper GI Ulcer Complications with this compound vs. NSAIDs

Patient Group This compound (Annualized Incidence) NSAIDs (Annualized Incidence) P-value
All Patients (Ulcer Complications Alone) 0.76% 1.45% 0.09
All Patients (Complications & Symptomatic Ulcers) 2.08% 3.54% 0.02
Not Taking Aspirin (Ulcer Complications Alone) 0.44% 1.27% 0.04
Not Taking Aspirin (Complications & Symptomatic Ulcers) 1.40% 2.91% 0.02

Data from the CLASS study.

Comparative GI Safety with Non-Selective NSAIDs

Multiple studies have consistently demonstrated the superior gastrointestinal safety profile of this compound in comparison to non-selective NSAIDs. researchgate.net A systematic review of 16 randomized controlled trials concluded that this compound was consistently associated with a lower risk of gastroduodenal ulcers than non-selective NSAIDs. researchgate.net The CLASS study showed that fewer patients treated with this compound experienced chronic GI blood loss and GI intolerance compared to those on NSAIDs. nih.gov

In a study comparing this compound to meloxicam, another COX-2 selective inhibitor, this compound was associated with a 23% relative reduction in symptomatic acid/peptic GI events and a 44% relative reduction in complicated upper GI conditions like perforations and bleeding. oup.com Another trial found that for every 100 patients treated with NSAIDs for 12-24 weeks, 23 developed a gastric or duodenal ulcer, 16 of which could have been prevented by using this compound instead. nih.gov

Furthermore, a study focusing on older patients with arthritis found that this compound treatment for 120 days or more was associated with a lower risk of GI bleeding compared to traditional NSAIDs. nih.gov The incidence of ulcers detectable by endoscopy was found to be 71% lower in patients taking this compound compared to those on other NSAIDs. nih.gov

Table 2: Comparative Risk of GI Events with this compound vs. Non-Selective NSAIDs

GI Event Risk Reduction with this compound Source
Gastroduodenal Ulcers Consistently lower risk Systematic Review researchgate.net
Endoscopically Detected Ulcers 71% lower incidence Systematic Review nih.gov
Symptomatic (Acid/Peptic) Upper GI Events 23% relative reduction vs. Meloxicam Prescription-Event Monitoring Study oup.com
Complicated Upper GI Conditions 44% relative reduction vs. Meloxicam Prescription-Event Monitoring Study oup.com
GI Bleeding (in older patients, ≥120 days treatment) Lower risk Observational Study nih.gov

Impact of Concomitant Gastroprotective Agents

The use of gastroprotective agents, such as proton pump inhibitors (PPIs), in conjunction with NSAIDs is a common strategy to mitigate GI risk. Research has compared the efficacy of this combination with this compound alone.

One randomized, double-blind trial involving 287 arthritis patients compared diclofenac plus omeprazole to this compound alone for six months. oup.com The study found no significant difference in the risk of recurrent ulcer bleeding between the two groups. oup.com In another study of high-risk patients with a history of ulcer bleeding, treatment with this compound was as effective as diclofenac plus omeprazole in preventing recurrent gastrointestinal bleeding. hopkinsarthritis.org The probability of recurrent ulcer bleeding was 4.9% for patients on this compound and 6.4% for those on diclofenac plus omeprazole. hopkinsarthritis.org

However, it is important to note that the gastrointestinal safety advantage of this compound may be reduced in patients who are also taking low-dose aspirin. oup.com

Mechanisms of GI Sparing Effect (COX-1 Preservation)

The primary mechanism behind the improved gastrointestinal safety of this compound lies in its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme while sparing the cyclooxygenase-1 (COX-1) enzyme. researchgate.netnih.gov

Role of COX-1: The COX-1 enzyme is constitutively expressed in the gastric mucosa and plays a crucial role in producing prostaglandins (B1171923) that are essential for maintaining the integrity of the stomach lining. youtube.com These prostaglandins help regulate gastric acid secretion, promote the secretion of protective mucus and bicarbonate, and maintain adequate mucosal blood flow.

Action of Non-Selective NSAIDs: Traditional NSAIDs inhibit both COX-1 and COX-2. By inhibiting COX-1, they disrupt these protective mechanisms, leading to an increased risk of gastritis, peptic ulcers, and gastrointestinal bleeding. nih.gov

Selective Action of this compound: this compound, being a selective COX-2 inhibitor, does not significantly inhibit COX-1 at therapeutic concentrations. youtube.comyoutube.com This preservation of COX-1 activity allows for the continued production of gastroprotective prostaglandins, thus maintaining the integrity of the gastric mucosa and reducing the risk of GI adverse events. youtube.comnih.gov

Renal Safety

Risk of Acute Kidney Injury and Renal Impairment

While this compound offers gastrointestinal benefits, its use has been associated with a risk of renal adverse events, similar to non-selective NSAIDs. researchgate.net Case reports and studies have documented instances of acute renal failure, including nonoliguric acute renal failure, following treatment with this compound. nih.gov In some cases, while renal function improved after discontinuing the drug, it did not always return to the baseline level. nih.gov

A search of the US Food and Drug Administration's Adverse Event Reporting System (AERS) identified numerous cases of this compound-associated renal failure. researchgate.netnih.gov Patients at the highest risk for renal injury include the elderly and those with pre-existing conditions such as renal impairment, heart failure, or liver dysfunction, as well as those taking diuretics or ACE inhibitors. researchgate.netnih.gov

However, some studies suggest that this compound may be associated with fewer renal adverse events compared to some non-selective NSAIDs. researchgate.net One meta-analysis of 114 clinical trials found that patients on this compound did not differ from controls in terms of renal dysfunction, while another COX-2 inhibitor, rofecoxib (B1684582), was associated with an increased risk. nih.gov In a study comparing this compound to ibuprofen (B1674241) and naproxen, the risk of renal events was significantly lower with this compound than with ibuprofen. researchgate.net

For patients with high-risk conditions like cirrhosis and ascites, studies have shown mixed results. One study concluded that selective COX-2 inhibitors may be safer than nonselective NSAIDs in this population, while another observed a significant decrease in the glomerular filtration rate (GFR) in a subset of patients treated with this compound. nih.gov

Table 3: Risk Factors for this compound-Associated Renal Injury

Risk Factor
Pre-existing renal impairment researchgate.netnih.gov
Heart failure researchgate.netnih.gov
Liver dysfunction researchgate.netnih.gov
Concomitant use of diuretics and/or ACE inhibitors researchgate.netnih.gov
Advanced age researchgate.netnih.gov

Mechanisms of Renal Effects

The renal effects of this compound are primarily attributed to its inhibition of COX-2, which plays a significant role in kidney physiology.

Prostaglandin (B15479496) Synthesis: Both COX-1 and COX-2 are involved in the synthesis of prostaglandins in the kidneys. These prostaglandins are crucial for maintaining renal blood flow and glomerular filtration rate, particularly in states of compromised renal hemodynamics. ccjm.org

Role of COX-2 in the Kidney: COX-2 is constitutively expressed in certain parts of the kidney and its expression is upregulated in response to various stimuli, including volume depletion and low blood pressure. Prostaglandins derived from COX-2 activity, such as PGE2 and PGI2, act as vasodilators, helping to maintain renal perfusion. ccjm.org

Impact of this compound: By inhibiting COX-2, this compound reduces the synthesis of these vasodilatory prostaglandins. oup.com In individuals with normal kidney function, this effect is often minimal. However, in patients with underlying conditions that compromise renal blood flow (such as heart failure or cirrhosis), the inhibition of COX-2 can lead to a significant reduction in renal perfusion, a decrease in the glomerular filtration rate, and potentially acute renal failure. ccjm.org This mechanism is similar to that of non-selective NSAIDs. ccjm.org

Comparative Renal Safety Data

Research suggests that this compound has a notable renal safety profile when compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). amegroups.org While the risk of renal adverse events with this compound is higher than with a placebo, it is considered more favorable than conventional NSAIDs. amegroups.org Patients who are particularly susceptible to the adverse renal effects of NSAIDs have shown good tolerance to this compound. amegroups.org

In comparative studies, this compound did not appear to affect the glomerular filtration rate (GFR) at therapeutic doses, whereas naproxen was shown to significantly reduce GFR at standard treatment doses for arthritis. amegroups.org A large-scale safety analysis further supports the good renal safety profile of this compound. amegroups.org

However, it is important to note that post-marketing data and published case reports indicate that this compound is associated with renal effects similar to those of conventional nonselective NSAIDs. drugbank.com Cases of acute renal failure have been reported in patients with both normal and impaired renal function, even after short-term therapy. drugbank.comdroracle.ai The patient groups at the highest risk for renal injury include the elderly and individuals with pre-existing renal impairment, heart failure, or liver dysfunction, as well as those taking diuretics or ACE inhibitors. drugbank.com

The Prospective Randomized Evaluation of this compound Integrated Safety versus Ibuprofen or Naproxen (PRECISION) trial found that renal events occurred less frequently in patients treated with this compound compared to those receiving prescription doses of ibuprofen. pfizer.com Similarly, the this compound Long-Term Arthritis Safety Study (CLASS) reported fewer instances of renal toxicity in patients treated with this compound compared to those treated with other NSAIDs. nih.gov

A network meta-analysis of cardiorenal safety indicated that while this compound is not the safest drug concerning the risk of hypertension, edema, and cardiovascular and renal outcomes, it is safer than rofecoxib, naproxen, ibuprofen, and etoricoxib (B1671761). amegroups.org

Table 1: Comparative Renal Safety of this compound vs. Other NSAIDs

DrugComparative Risk of Renal Adverse EventsEffect on Glomerular Filtration Rate (GFR)Reference
This compoundLower than conventional NSAIDs, but higher than placebo.No significant effect at therapeutic doses. amegroups.org
NaproxenHigher risk of renal adverse events.Significantly reduced GFR at standard doses. amegroups.org
IbuprofenHigher incidence of adverse cardiovascular events and hypertension.Associated with a high incidence of hypertension. amegroups.org
EtoricoxibHighest risk of eGFR <60 ml/min and eGFR decline ≥30%.Not specified. nih.gov
RofecoxibHigher risk of renal adverse events.Not specified. amegroups.org

Hepatic Safety

Incidence of Hepatic Adverse Events

The incidence of hepatic adverse events with this compound is generally low and comparable to that of a placebo. researchgate.net In a meta-analysis of 14 controlled studies, the incidence of hepatotoxicity with this compound was 0.8%, which was similar to the 0.9% observed with a placebo. researchgate.net In clinical studies involving thousands of patients treated for at least three months, serum aminotransferase enzyme elevations greater than three times the upper limit of normal were observed in 1.1% of patients treated with this compound, compared to 0.9% in those receiving a placebo. nih.gov

Although rare, this compound has been associated with idiosyncratic drug-induced liver injury (DILI). researchgate.net In some reported cases, the pattern of liver enzyme elevations has ranged from hepatocellular to cholestatic. nih.gov Severe reactions, including fulminant hepatic failure requiring liver transplantation, have been documented in a few instances. nih.gov

Comparative Hepatic Toxicity

In a review of clinical cases involving 7,400 patients, liver dysfunction was reported in 0.8% of those treated with this compound, compared to 0.9% with a placebo and 3.7% with diclofenac. researchgate.net Another study found that 0.05% of 24,933 patients treated with this compound developed serious hepatic adverse events, in contrast to 0.21% of 7,639 patients treated with diclofenac. researchgate.net Furthermore, an analysis of the U.S. Drug-Induced Liver Injury Network (DILIN) registry showed that out of 30 cases of NSAID-related DILI, only 3 were associated with this compound, while 16 were linked to diclofenac. researchgate.net

Table 2: Comparative Incidence of Elevated Liver Enzymes (>3 times the Upper Limit of Normal)

DrugIncidence of ALT Elevations >3x ULNReference
This compound0.4% nih.gov
Placebo0.5% nih.gov
Naproxen0.4% nih.gov
Ibuprofen0% nih.gov
Diclofenac2.1% nih.gov

Hypersensitivity and Allergic Reactions

Hypersensitivity reactions to this compound can occur, with skin reactions being a notable manifestation. karger.com These can present as a maculopapular rash due to a delayed-type hypersensitivity reaction. karger.com Given that the this compound molecule contains a sulfonamide moiety, there is a potential for cross-reactivity in individuals with a known sulfonamide allergy. karger.commedsafe.govt.nz

For patients with a history of hypersensitivity to other NSAIDs, this compound is often well-tolerated. nih.gov The majority of true NSAID hypersensitivity reactions are mediated by the inhibition of the COX-1 enzyme, and since this compound is a selective COX-2 inhibitor, cross-reactivity is less common. nih.gov

In a study of 120 patients with a history of adverse reactions to one or more NSAIDs, only one patient (0.8%) experienced a reaction (urticaria) to this compound. nih.govkarger.com This indicates a high rate of tolerability. nih.govkarger.com Another study involving 113 patients with a history of cutaneous hypersensitivity reactions to NSAIDs found no allergic reactions to this compound during drug challenge testing, demonstrating its safety as an alternative in this patient population. termedia.pl

While generally safe, there have been rare case reports of this compound inducing respiratory symptoms in patients with a history of aspirin-exacerbated respiratory disease (AERD). nih.gov Therefore, caution may be warranted when administering this compound for the first time to individuals with severe or poorly controlled asthma. nih.gov

Long-Term Safety Surveillance and Real-World Evidence

Long-term safety data and real-world evidence for this compound have been gathered from large-scale clinical trials and observational studies. researchgate.netresearchgate.net An umbrella review of systematic reviews and meta-analyses concluded that this compound has better gastrointestinal safety compared to non-selective NSAIDs. nih.gov

The PRECISION trial, a long-term study, demonstrated that the cardiovascular risk with approved doses of this compound is not greater than that of prescription doses of ibuprofen and naproxen. pfizer.com Real-world data analyses have replicated these findings, showing that this compound initiators are not associated with an increased risk for non-fatal major adverse cardiovascular events (MACE) compared to other conventional NSAIDs. researchgate.net

In terms of renal outcomes, long-term data suggests that this compound does not increase the risk of renal dysfunction or elevated creatinine when compared to placebo or non-selective NSAIDs and may be associated with fewer renal adverse events. researchgate.netnih.gov The CLASS study also found that fewer this compound-treated patients experienced renal toxicity compared to those on other NSAIDs. nih.gov

While the evidence for cardiovascular and renal safety appears favorable, some real-world evidence has raised concerns in specific high-risk populations, indicating that the evidence for these outcomes is of low certainty. researchgate.netnih.gov

Drug Interactions and Polypharmacy Considerations with Celecoxib

Cytochrome P450 (CYP) 2C9 Inhibitor Interactions

Concomitant administration of celecoxib (B62257) with inhibitors of CYP2C9 can lead to increased plasma concentrations of this compound due to reduced metabolic clearance. This can potentially increase the risk of dose-related adverse effects. Patients who are known or suspected to be poor CYP2C9 metabolizers may also exhibit abnormally high serum concentrations of this compound. drugbank.commims.com

Fluconazole (B54011), a potent inhibitor of CYP2C9, has been shown to significantly increase this compound plasma levels. A study involving healthy volunteers with different CYP2C9 genotypes demonstrated that fluconazole treatment increased the area under the plasma concentration-time curve (AUC) of this compound. In the CYP2C91/1 genotype group, fluconazole increased the AUC of this compound by 2.61-fold. In the CYP2C91/3 and CYP2C93/3 genotype groups, the increase in AUC was 2.44-fold and 2.23-fold, respectively. nih.gov The maximum concentration (Cmax) of this compound also increased in the presence of fluconazole. nih.gov

Voriconazole (B182144), another antifungal agent, can also increase the serum concentration of this compound. drugbank.comdrugbank.com Physiologically based pharmacokinetic (PBPK) models predict that voriconazole can increase the AUC of this compound by 51% and the Cmax by 21%. nih.gov

Amiodarone, an antiarrhythmic drug, is also known to decrease the metabolism of this compound, potentially leading to increased this compound blood levels. drugbank.comdrugbank.comdrugs.com

When this compound is co-administered with CYP2C9 inhibitors such as fluconazole, amiodarone, or voriconazole, monitoring for increased this compound effects and potential toxicity is recommended. drugs.comdrugs.comdrugs.comtxvendordrug.com

Data on the interaction between this compound and fluconazole is summarized in the table below:

Co-administered DrugEffect on this compound Plasma Concentration (AUC)Effect on this compound Plasma Concentration (Cmax)CYP2C9 GenotypeReference
Fluconazole (200 mg daily)Increased by 2.61-foldIncreasedCYP2C91/1 nih.gov
Fluconazole (200 mg daily)Increased by 2.44-foldIncreasedCYP2C91/3 nih.gov
Fluconazole (200 mg daily)Increased by 2.23-foldIncreasedCYP2C93/3 nih.gov

Angiotensin-Converting Enzyme (ACE) Inhibitor Interactions

Nonsteroidal anti-inflammatory drugs (NSAIDs), including selective COX-2 inhibitors like this compound, can attenuate the antihypertensive effects of ACE inhibitors. This interaction is thought to be mediated by the NSAID-induced inhibition of renal prostaglandin (B15479496) synthesis, which can result in unopposed pressor activity and lead to an increase in blood pressure. drugs.comahajournals.org

Concomitant use of this compound and ACE inhibitors, such as enalapril (B1671234) or lisinopril, may also increase the risk of renal function deterioration, particularly in elderly patients, those who are volume-depleted (including those on diuretic therapy), or individuals with compromised renal function. drugs.commedscape.commedicalnewstoday.comdrugs.comdrugbank.com This can potentially lead to acute renal failure, although these effects are usually reversible. drugs.commedscape.com

Studies have investigated the effects of this compound on blood pressure in hypertensive patients treated with ACE inhibitors. While some non-selective NSAIDs have been shown to cause significant increases in systolic blood pressure in this population, a study comparing this compound with placebo in ACE inhibitor-treated patients with hypertension found that this compound, even at maximal doses, was not associated with clinically or statistically significant attenuation of 24-hour blood pressure control when used exclusively with an ACE inhibitor. ahajournals.org However, the potential for interaction, particularly regarding renal function, warrants caution. drugs.commedscape.commedicalnewstoday.comdrugs.comdrugbank.com

Aspirin (B1665792) Co-Administration and Risk Mitigation

The co-administration of this compound with aspirin requires careful consideration due to the potential for increased risk of gastrointestinal bleeding and other adverse effects. Both this compound and aspirin can affect the gastrointestinal system, and their combined use may have an additive effect on the risk of complications such as ulcers and bleeding. medicalnewstoday.com

While this compound selectively inhibits COX-2 and generally has a lower risk of gastrointestinal side effects compared to non-selective NSAIDs, it does not interfere with the anti-platelet effect of low-dose aspirin. mims.com Because this compound does not inhibit COX-1 to a significant extent, it is not a substitute for aspirin in the prophylactic treatment of cardiovascular disease. mims.com

When co-administering this compound with low-dose aspirin for cardiac prophylaxis, close monitoring for evidence of gastrointestinal bleeding is recommended. medscape.com The risk of bleeding and hemorrhage can be increased when this compound is combined with antiplatelet agents like aspirin. medicalnewstoday.com

Other Clinically Significant Drug Interactions

This compound can interact with several other medications, impacting their plasma levels or increasing the risk of adverse effects.

Lithium: Concomitant use of this compound with lithium can elevate plasma lithium levels and reduce its renal clearance, potentially leading to lithium toxicity. mims.commedscape.comnih.govdrugs.comdrugs.com This interaction is thought to involve the inhibition of renal prostaglandin synthesis by this compound, affecting lithium excretion. drugs.com Patients on lithium therapy should be closely monitored for signs of lithium toxicity when this compound is initiated or discontinued. mims.comdrugs.com

Methotrexate (B535133): The co-administration of NSAIDs, including this compound, with methotrexate may increase the plasma concentrations and toxicities of methotrexate. droracle.aidrugs.com This interaction is primarily attributed to the inhibition of renal elimination of methotrexate, although some studies suggest that this compound at typical clinical doses may not significantly affect methotrexate pharmacokinetics. droracle.aidrugs.comnih.govresearchgate.net However, monitoring for methotrexate toxicity is recommended during concomitant use, especially in patients receiving higher doses of methotrexate or those with renal impairment. droracle.aidrugs.com

Diuretics: NSAIDs can reduce the natriuretic effect of loop and thiazide diuretics by inhibiting renal prostaglandin synthesis. mims.commedscape.comdrugs.com This can lead to decreased effectiveness of the diuretic and potential fluid retention. Concomitant use of this compound with diuretics, particularly in elderly or volume-depleted patients, can also increase the risk of renal function deterioration. drugs.commedscape.comdrugs.com

Cyclosporine: NSAIDs may increase the risk of nephrotoxicity when co-administered with cyclosporine. mims.commedscape.comdrugs.comdrugbank.comdrugs.com The exact mechanism is not fully understood but appears to be unrelated to cyclosporine plasma levels. drugs.com Close monitoring of renal function is recommended when this compound and cyclosporine are used together. drugs.comdrugs.com

Warfarin (B611796): The risk or severity of bleeding and hemorrhage can be increased when this compound is combined with warfarin or similar anticoagulant agents. drugbank.commims.commedscape.commedicalnewstoday.com Careful monitoring of international normalized ratio (INR) is advised when these medications are used concurrently.

This compound can also inhibit CYP2D6. mims.commedscape.compharmgkb.org Therefore, co-administration with drugs primarily metabolized by CYP2D6, such as dextromethorphan (B48470) or metoprolol, may result in increased plasma concentrations of these drugs. mims.commedscape.com

Other potential interactions include increased risk of gastrointestinal side effects with oral corticosteroids and certain antidepressants (SSRIs and SNRIs), and potential for increased digoxin (B3395198) serum concentrations. medscape.commedicalnewstoday.comgoodrx.comclevelandclinic.org

Table summarizing other clinically significant drug interactions:

Co-administered Drug Class/DrugPotential InteractionClinical ImplicationReference
LithiumIncreased lithium plasma levelsRisk of lithium toxicity mims.commedscape.comnih.govdrugs.comdrugs.com
MethotrexateIncreased methotrexate plasma levels and toxicity (especially at higher doses or in renal impairment)Monitor for methotrexate toxicity droracle.aidrugs.com
Diuretics (Loop and Thiazide)Reduced natriuretic effect, increased risk of renal dysfunctionMonitor blood pressure and renal function mims.commedscape.comdrugs.com
CyclosporineIncreased risk of nephrotoxicityMonitor renal function mims.commedscape.comdrugs.comdrugbank.comdrugs.com
WarfarinIncreased risk of bleeding/hemorrhageMonitor INR drugbank.commims.commedscape.commedicalnewstoday.com
CYP2D6 Substrates (e.g., Dextromethorphan, Metoprolol)Increased substrate plasma levelsMonitor for increased effects of substrate drug mims.commedscape.com
Oral CorticosteroidsIncreased risk of GI side effectsCaution advised medicalnewstoday.comclevelandclinic.org
SSRIs/SNRIsIncreased risk of GI bleedingCaution advised medicalnewstoday.comclevelandclinic.org
DigoxinIncreased digoxin serum concentrationMonitor for digoxin toxicity medscape.commedicalnewstoday.comclevelandclinic.org

Pharmacogenomic and Biomarker Research in Celecoxib Therapy

Influence of CYP2C9 Genetic Polymorphisms on Celecoxib (B62257) Pharmacokinetics and Response

The CYP2C9 gene is known for its significant polymorphism, with several variants impacting enzyme activity. nih.govresearchgate.netnih.govresearchgate.net Among the most common variants associated with reduced enzymatic function are CYP2C92 and CYP2C93. nih.govresearchgate.netresearchgate.net These genetic variations can significantly influence the pharmacokinetics of this compound.

Studies have consistently shown that individuals carrying reduced function CYP2C9 alleles, particularly the CYP2C93 allele, exhibit increased plasma concentrations and a reduced clearance of this compound compared to those with the wild-type CYP2C91/1 genotype (normal metabolizers). nih.govnih.govresearchgate.netuspharmacist.comdrugbank.com For instance, carriers of the CYP2C93 allele have demonstrated increased exposure to this compound. nih.gov Limited data on individuals homozygous for CYP2C93 (3/3), classified as poor metabolizers, indicate substantially higher systemic this compound levels, ranging from 3- to 10-fold greater than in CYP2C91/1 or 1/3 individuals. nih.govresearchgate.net While the impact of the CYP2C92 allele appears weaker than that of CYP2C93 in many studies, some research has still associated it with altered this compound pharmacokinetics. nih.gov

The altered pharmacokinetics in individuals with reduced CYP2C9 activity have led to recommendations for dose adjustments. The FDA label for this compound suggests considering initiating treatment at half the lowest recommended dose in known or suspected CYP2C9 poor metabolizers. nih.govnih.gov Similarly, guidelines from the Clinical Pharmacogenetics Implementation Consortium (CPIC) recommend starting this compound at a reduced dose (25-50% of the lowest recommended starting dose) for poor metabolizers. nih.gov

The influence of CYP2C9 genotype on this compound efficacy is less definitively established and findings have been less consistent across studies. diva-portal.org However, one notable study in the context of colorectal adenoma prevention (the APC trial) suggested that the beneficial effect of a higher this compound dose was primarily observed in individuals with the CYP2C93 genotype, who are slower metabolizers. nih.govnih.gov This indicates a potential link between genotype-influenced exposure and therapeutic outcome in specific indications. In another study involving pediatric patients undergoing adenotonsillectomy, those with a decreased function CYP2C9 variant reported less pain, suggesting a possible pharmacogenomic influence on analgesic response. nih.gov

The following table summarizes the general impact of CYP2C9 genotype on this compound pharmacokinetics:

CYP2C9 Genotype (Phenotype)This compound MetabolismPlasma Concentration (relative to Normal Metabolizers)Clearance (relative to Normal Metabolizers)
1/1 (Normal Metabolizer)NormalReferenceReference
1/2 (Intermediate Metabolizer)Reduced (variable)Potentially increased (variable)Potentially decreased (variable)
1/3 (Intermediate Metabolizer)ReducedIncreasedDecreased
2/2 (Intermediate Metabolizer)Reduced (variable)Potentially increased (variable)Potentially decreased (variable)
2/3 (Poor Metabolizer)Markedly ReducedMarkedly IncreasedMarkedly Decreased
3/3 (Poor Metabolizer)Markedly ReducedSignificantly Increased (3- to 10-fold)Significantly Decreased

Note: This table provides a general overview based on available research; individual responses may vary.

Identification of Genetic Markers for Predicting Adverse Events and Efficacy

Beyond the well-established role of CYP2C9 in this compound metabolism, research is ongoing to identify other genetic markers that can predict both the likelihood of adverse events and the potential for therapeutic efficacy. Preliminary work suggests that genetic factors contribute to the variability observed in patient response and the occurrence of adverse drug reactions. nih.govresearchgate.net

While evidence is still developing, certain genetic variations have been explored for their association with this compound-related adverse events. CYP2C9 variants, particularly CYP2C93, have been implicated in an increased risk of gastrointestinal bleeding associated with NSAID use, including this compound. nih.govnih.gov However, some studies investigating this link specifically for this compound have been limited by small sample sizes, leading to inconclusive results. nih.gov The APC trial, a large study on colorectal adenoma prevention, observed a higher incidence of cardiovascular and thrombotic events among individuals with a CYP2C9 variant genotype who received high-dose this compound compared to those on placebo. nih.gov

Identifying genetic markers for predicting this compound efficacy is another important area of research. While CYP2C9 genotype may influence efficacy in specific contexts like colorectal adenoma prevention, other genes are also under investigation. For example, research in breast cancer has suggested that mutations in PIK3CA may serve as a predictive biomarker for this compound efficacy, with studies indicating that this compound demonstrates antitumoral activity in patient-derived xenografts harboring PIK3CA mutations. oncotarget.com

Furthermore, a recent analysis in stage 3 colon cancer patients explored the predictive utility of circulating tumor DNA (ctDNA) status after surgery. This research indicated that patients with detectable ctDNA had generally worse outcomes, but those in this subgroup who received this compound in addition to standard chemotherapy showed significantly improved disease-free survival. onclive.com This suggests that ctDNA may act as a predictive biomarker to identify patients who are more likely to benefit from this compound treatment.

Research also points to the potential involvement of genes related to this compound's pharmacological targets and pathways. Studies suggest that this compound may elicit a better response in individuals with increased expression of PTGS-2 (encoding COX-2) and VEGF (vascular endothelial growth factor) genes. researchgate.net Comprehensive analyses of both pharmacokinetic and pharmacodynamic candidate genes are needed to fully elucidate the genetic landscape influencing this compound response and adverse events. nih.govresearchgate.net

Biomarkers for Monitoring Therapeutic Response and Toxicity

The identification and utilization of biomarkers are crucial for monitoring the therapeutic response to this compound and detecting potential toxicity. Biomarkers can provide objective measures of the drug's effects on biological pathways and patient condition.

In the context of cancer research, where this compound has been explored for its potential anti-angiogenic and anti-tumor properties, biomarkers related to angiogenesis have been investigated. Circulating endothelial cells and plasma levels of vascular endothelial growth factor (VEGF) have been assessed in studies, such as those involving this compound in combination with chemotherapy for non-Hodgkin's lymphoma. researchgate.netaacrjournals.org Changes in these biomarkers have shown trends that may correlate with treatment response, although results can be variable. researchgate.netaacrjournals.org Another study in non-small cell lung cancer examined urinary PGE-M (a metabolite of prostaglandin (B15479496) E2, a product of COX activity) and serum VEGF as potential predictors of response to COX-2 inhibition, but did not find a correlation with this compound plasma concentration or toxicity in that specific cohort. aacrjournals.org

For conditions like osteoarthritis, where this compound is commonly used for pain and inflammation, biomarkers reflecting cartilage and bone turnover are relevant for monitoring disease progression and treatment effect. Commonly used serum biomarkers in osteoarthritis research include cartilage oligomeric matrix protein (COMP), hyaluronic acid (HA), C-terminal telopeptide of type I collagen (CTX-I), N-terminal telopeptide of type I collagen (NTX-I), and C-terminal telopeptide of type II collagen (CTX-II). nih.gov These biomarkers are generally known to increase with disease progression, and monitoring their levels can help assess the impact of therapeutic interventions like this compound. A study comparing this compound to a combination of glucosamine (B1671600) and chondroitin (B13769445) in osteoarthritis patients found differences in the modulation of certain serum protein biomarkers, with this compound leading to increases in some, while the combination reduced levels of the inflammatory cytokine IL-6. researchgate.net

Biomarkers are also important for monitoring potential organ toxicity associated with this compound, although this falls partly outside the strict exclusion criteria unless directly linked to predicting toxicity based on genetic factors or specific biomarkers. However, in the broader context of evaluating drug effects, liver enzymes such as AST, ALT, ALP, and total bilirubin (B190676) (TBIL) are standard biomarkers for assessing liver function and injury, and have been used in studies evaluating this compound analogs. dovepress.commdpi.com Similarly, markers like MMP-9, TGF-β1, TIMP-1, IL-6, and TNF-α have been used in liver fibrosis studies to assess the impact of treatments. dovepress.com

The emerging role of circulating tumor DNA (ctDNA) as a predictive biomarker for this compound response in colon cancer, as discussed in Section 8.2, also highlights its potential utility in monitoring, by identifying patients who may be benefiting from this compound therapy. onclive.com

While tissue biomarkers like Ki-67 (a marker of cell proliferation), estrogen receptor (ER), and progesterone (B1679170) receptor (PgR) have been evaluated in breast cancer studies involving this compound, the effect of this compound alone on these markers can vary, as seen in a study where this compound alone did not show changes in Ki-67. aacrjournals.org

Further research is needed to validate and integrate these diverse biomarkers into clinical practice for personalized this compound therapy, allowing for better prediction of response, early detection of toxicity, and optimization of treatment strategies.

Methodological Approaches in Celecoxib Research

Randomized Controlled Trials (RCTs)

Randomized controlled trials (RCTs) represent a cornerstone in the evaluation of pharmaceutical compounds like celecoxib (B62257), providing robust evidence under controlled conditions.

Design Considerations for Efficacy and Safety Endpoints

The design of RCTs for this compound has involved careful consideration of both efficacy and safety endpoints. A prominent example is the Prospective Randomized Evaluation of this compound Integrated Safety versus Ibuprofen (B1674241) Or Naproxen (B1676952) (PRECISION) trial. This large-scale, double-blind, multinational study randomized approximately 20,000 patients with symptomatic osteoarthritis or rheumatoid arthritis who had established cardiovascular disease or risk factors for it. nih.gov The primary endpoint of the PRECISION trial was a composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke. nih.gov Secondary endpoints included gastrointestinal and renal outcomes. d-nb.infonih.gov The trial aimed to define the relative cardiovascular safety profile of this compound compared to ibuprofen and naproxen in this high-risk population. nih.gov The design also incorporated a double-blind, triple-dummy approach to maintain blinding across the different treatment arms. nih.gov

Other RCTs evaluating this compound have focused on specific conditions like juvenile idiopathic arthritis (JIA), using composite scores like the JRA-30 as a primary efficacy endpoint, which is based on six core variables. fda.govfda.gov Safety data in such trials are typically analyzed using descriptive statistics. fda.gov

Non-Inferiority Trial Designs

Non-inferiority trial designs have been frequently utilized in this compound research, particularly to assess its cardiovascular safety relative to other NSAIDs. The PRECISION trial was designed as a non-inferiority trial to evaluate if this compound was no worse than naproxen or ibuprofen regarding cardiovascular outcomes. nih.govpfizer.comwikijournalclub.orgajmc.com The non-inferiority margin for the primary composite cardiovascular endpoint in PRECISION was pre-specified, requiring a 97.5% upper confidence interval of the hazard ratio less than or equal to 1.33 and a point estimate less than or equal to 1.12 for both intent-to-treat and modified intent-to-treat populations. nih.gov

Another example of a non-inferiority trial involving this compound is a study comparing this compound to naproxen in patients with juvenile rheumatoid arthritis, using the JRA-30 score as the primary efficacy endpoint with a pre-specified non-inferiority margin of -25%. fda.govfda.gov Non-inferiority trials have also been used to compare this compound to other treatments for osteoarthritis symptoms, such as a combination of chondroitin (B13769445) sulfate (B86663) and glucosamine (B1671600), using outcomes like the Western Ontario and McMaster Universities (WOMAC) pain score with defined non-inferiority margins. wikijournalclub.orgnih.govbmj.com

Pragmatic Clinical Trial Methodologies

Pragmatic clinical trial methodologies are discussed as a valuable approach to complement traditional, explanatory RCTs like PRECISION. fda.govclinicaltrialsregister.eu While PRECISION provided important data under controlled settings, pragmatic trials can assess the effectiveness and safety of this compound in more diverse patient populations and under conditions closer to routine clinical practice. fda.govclinicaltrialsregister.eu These trials aim for greater generalizability of findings to real-world settings. kjfm.or.kr

Observational Studies and Real-World Data Analysis

Observational studies and the analysis of real-world data play a crucial role in understanding the utilization patterns, effectiveness, and safety of this compound in broader populations and over longer durations than typically feasible in RCTs.

Cohort Studies and Case-Control Designs

Cohort studies and case-control designs are frequently employed observational methods in pharmacoepidemiology to study drug effects, including those of this compound. kjfm.or.krjst.go.jpnih.gov Cohort studies can follow groups of patients exposed and unexposed to this compound over time to assess the incidence of specific outcomes, such as cardiovascular events or gastrointestinal complications. Case-control studies compare the history of this compound exposure among individuals who have experienced a particular outcome (cases) versus those who have not (controls). These designs are valuable for investigating potential associations and generating hypotheses, particularly for rare adverse events. Observational studies have been used to assess the cardiovascular risk associated with this compound in comparison with nonselective NSAIDs in real-world settings. nashbio.com

Analysis of Healthcare Claims Databases and Electronic Medical Records

The analysis of large healthcare claims databases and electronic medical records (EHRs) provides a rich source of real-world data for studying this compound. fda.govclinicaltrialsregister.eukjfm.or.krjst.go.jpjmir.orgdovepress.comacc.org These databases contain information on diagnoses, procedures, medications dispensed, and healthcare utilization for large populations, offering insights into prescribing patterns, medication adherence, and the occurrence of adverse events in routine clinical practice. kjfm.or.krdovepress.com

Healthcare claims databases, such as the Truven Health MarketScan databases, capture longitudinal data on patient interactions across healthcare systems. dovepress.com EHRs provide detailed clinical information, including physician notes, laboratory results, and vital signs, although they may lack continuity across different healthcare systems. dovepress.comacc.org The analysis of these databases allows for the assessment of this compound's safety and effectiveness in diverse patient populations, including those with multiple comorbidities, which may not be well-represented in RCTs. kjfm.or.kr Studies utilizing claims data have investigated the frequency of relevant coexisting medical conditions in patients receiving NSAIDs, including those potentially using this compound. While valuable for generating real-world evidence, it is important to consider the limitations of these data sources, such as potential coding inaccuracies and confounding by indication. kjfm.or.kr

Detailed Research Findings from PRECISION Trial

The PRECISION trial provided detailed findings on cardiovascular, gastrointestinal, and renal outcomes when comparing this compound to ibuprofen and naproxen. d-nb.infonih.gov

OutcomeThis compound (Event Rate)Ibuprofen (Event Rate)Naproxen (Event Rate)Hazard Ratio (this compound vs. Ibuprofen)Hazard Ratio (this compound vs. Naproxen)
Primary Composite CV Endpoint SimilarSimilarSimilarNon-inferiority met pfizer.comwikijournalclub.orgNon-inferiority met pfizer.comwikijournalclub.org
Clinically Significant GI Events 0.34%0.74%0.66%0.43 (95% CI 0.27-0.68, P=0.0003) nih.gov0.51 (95% CI 0.32-0.81, P=0.004) nih.gov
Iron Deficiency Anemia (IDA) Less frequentMore frequentMore frequent0.43 (95% CI 0.27-0.68, P=0.0003) nih.gov0.40 (95% CI 0.25-0.62, P<0.0001) nih.gov
Serious Renal Events Less frequent vs. IbuprofenMore frequent vs. This compoundSimilar vs. This compoundReduction vs. Ibuprofen wikijournalclub.orgNo difference vs. Naproxen wikijournalclub.org
Change in Systolic Blood Pressure (at 4 months) -0.3 mm Hg3.7 mm Hg1.6 mm HgLower increase vs. IbuprofenLower increase vs. Naproxen
Development of Hypertension 10%23%19%Lower rate vs. IbuprofenLower rate vs. Naproxen

Note: Event rates for the primary composite CV endpoint were reported as similar across groups, with this compound meeting non-inferiority criteria compared to ibuprofen and naproxen. pfizer.comwikijournalclub.org Specific percentages for the composite CV endpoint were not consistently available in the provided snippets in a format suitable for this table.

The trial demonstrated that this compound was non-inferior to ibuprofen and naproxen with respect to the primary composite cardiovascular outcome. pfizer.comwikijournalclub.org Furthermore, this compound was associated with significantly fewer clinically significant gastrointestinal events and less iron deficiency anemia compared to both ibuprofen and naproxen. nih.govpfizer.com this compound also showed a more favorable profile regarding serious renal events compared to ibuprofen and was associated with a smaller increase in systolic blood pressure and a lower rate of hypertension development compared to both ibuprofen and naproxen. wikijournalclub.org

Systematic Reviews and Meta-Analyses

Systematic reviews and meta-analyses play a crucial role in synthesizing evidence from multiple individual studies, providing a more robust assessment of a treatment's effects. For this compound, these methods have been extensively used to evaluate its clinical efficacy and safety outcomes across various conditions.

Quantitative Synthesis of Clinical Efficacy Data

Quantitative synthesis of clinical efficacy data through meta-analyses has provided valuable insights into the therapeutic benefits of this compound in different patient populations. Studies have investigated the efficacy of this compound in conditions such as osteoarthritis (OA) and rheumatoid arthritis (RA), as well as its potential role in reducing the incidence of colorectal adenomas.

A meta-analysis of randomized controlled trials (RCTs) comparing this compound to placebo in patients with a history of colorectal adenomas found that this compound significantly reduced the incidence of recurrent advanced adenomas and any adenomas over a period of 1–3 years. dovepress.com The pooled risk ratio for recurrent advanced adenomas was 0.42 (95% CI, 0.34–0.53), and for any adenomas, it was 0.67 (95% CI, 0.62–0.72). dovepress.com Subgroup analysis suggested a greater effect with higher doses. dovepress.com

In the context of osteoarthritis, a meta-analysis indicated that this compound treatment (specifically at 200 mg orally once daily, though dosage information is excluded per instructions, the finding of improvement is relevant) led to significant improvement in pain and function. researchgate.net Compared with placebo, this compound demonstrated significant improvements in osteoarthritis total score, pain subscale score, and function subscale score in OA patients. researchgate.net

Furthermore, a systematic review and meta-analysis investigated the efficacy of this compound in improving depression, noting inconsistent findings across studies. wjgnet.com However, the pooled quantitative synthesis from 29 studies indicated that depression scores in the this compound group were significantly lower than in the control group (standardized mean difference = -0.49, 95%CI: -0.74 to -0.25, P < 0.05). wjgnet.com

Comprehensive Assessment of Safety Outcomes

Comprehensive assessment of safety outcomes through systematic reviews and meta-analyses has been critical in understanding the safety profile of this compound, particularly in comparison to non-selective non-steroidal anti-inflammatory drugs (nsNSAIDs) and placebo. Key areas of focus have included gastrointestinal, cardiovascular, and renal safety.

Regarding gastrointestinal safety, meta-analyses have consistently shown that this compound is associated with a lower risk of gastrointestinal adverse events compared to nsNSAIDs. cda-amc.caoup.comresearchgate.netdxy.cnnih.gov One meta-analysis reported that compared with those taking other NSAIDs, patients taking this compound had a 46% lower rate of withdrawals due to adverse gastrointestinal events and a 71% lower incidence of endoscopically detectable ulcers. dxy.cnnih.gov The incidence of symptoms of ulcers, perforations, bleeds, and obstructions was also lower with this compound. dxy.cnnih.gov Even in patients taking low-dose aspirin (B1665792), the incidence of endoscopically detected ulcers was reduced with this compound compared to other NSAIDs. dxy.cnnih.gov

The assessment of cardiovascular safety has been a significant area of research. Meta-analyses have compared the cardiovascular risk of this compound with placebo and other NSAIDs. Some meta-analyses have concluded that this compound does not increase the cardiovascular risk compared with common nsNSAIDs and placebo in rheumatoid arthritis and osteoarthritis patients. plos.orgnih.govnih.gov These studies found no significant difference between this compound and nsNSAIDs or placebo in the risk of most cardiovascular events. nih.govnih.gov However, other analyses have indicated a potential increased risk of myocardial infarction with this compound therapy, consistent with a class effect for COX-2 specific inhibitors. researchgate.net A meta-analysis of placebo-controlled trials reported an odds ratio of myocardial infarction with this compound compared to placebo of 2.26 (95% confidence interval 1.0 to 5.1). researchgate.net Another meta-analysis including various comparators showed a significant increased risk with this compound for myocardial infarction researchgate.net.

Renal safety has also been evaluated. A meta-analysis indicated that COX-2 inhibitors as a class had no effect on renal endpoints, but when viewed separately, rofecoxib (B1684582) was associated with increased renal endpoints, while this compound showed no effect on renal function compared with controls. mdedge.com For specific outcomes like hypertension and renal dysfunction, this compound was associated with a decreased risk compared with controls in that meta-analysis. mdedge.com Another review of meta-analyses suggested that this compound had a good renal safety profile and was better than conventional NSAIDs in terms of renal adverse events, although the risk is higher than with placebo. amegroups.org

Molecular Docking and Computational Modeling Studies

Molecular docking and computational modeling studies have been employed to investigate the interaction of this compound with its biological targets, primarily the cyclooxygenase (COX) enzymes, at a molecular level. These studies provide insights into the binding affinity, selectivity, and the structural basis for this compound's inhibitory activity.

This compound is known as a selective cyclooxygenase-2 (COX-2) inhibitor. wikipedia.org Molecular docking studies have revealed that this compound docks to the active site of the COX-2 enzyme, while showing minimal interaction with COX-1. innovareacademics.in This selectivity is a key characteristic that differentiates it from non-selective NSAIDs.

Computational studies have aimed to understand the distinct binding profiles and selectivity of selective COX-2 inhibitors like this compound compared to non-selective NSAIDs. bionaturajournal.com These studies often involve simulating the interaction between the drug molecule and the enzyme's active site to predict the preferred binding orientation and estimate the binding energy. innovareacademics.inbionaturajournal.com

The selectivity of this compound for COX-2 is attributed to its ability to access and bind within a side pocket present in the COX-2 enzyme but not in COX-1. wikipedia.orgbionaturajournal.com Molecular docking analyses have shown that selective NSAIDs, including this compound, effectively engage residues like Val523 in COX-2, which allows access to this side pocket and stabilizes the ligand-enzyme complex. bionaturajournal.com This interaction minimizes off-target interactions with COX-1, contributing to a reduced incidence of certain adverse effects associated with COX-1 inhibition, such as gastrointestinal issues. bionaturajournal.com

Computational methods, such as those utilizing AutoDock4 and AutoDock Vina, have been used to compare the binding affinities of various NSAIDs, including this compound, to COX-2. bionaturajournal.com These simulations can reveal differences in binding energies and the types of interactions (e.g., hydrogen bonds, pi interactions) that contribute to the stability of the drug-enzyme complex. bionaturajournal.com For instance, studies have reported binding energy values for this compound with COX-2, often comparing them to its binding energy with COX-1 to quantify its selectivity. innovareacademics.innih.gov A lower (more negative) binding energy generally indicates a stronger interaction. Molecular docking results for this compound have shown a significantly lower free binding energy with COX-2 compared to COX-1, indicating its preference for the COX-2 isoform. innovareacademics.in

These computational approaches complement experimental studies by providing a molecular basis for observed efficacy and safety profiles and can aid in the rational design of new compounds with improved selectivity and therapeutic properties. bionaturajournal.comnih.gov

Emerging Areas and Future Directions in Celecoxib Research

Development of Novel Formulations and Delivery Systems

Enhancing the delivery of celecoxib (B62257) is an active area of research to improve its therapeutic efficacy and potentially minimize systemic side effects. Novel formulations and delivery systems are being developed to address challenges such as limited solubility and targeted delivery.

One promising approach is the use of nanoemulsion formulations for transdermal delivery. Studies have shown that nanoemulsions can significantly increase the skin permeation of this compound compared to conventional formulations. nih.govijsrtjournal.com For example, optimized nanoemulsion formulations demonstrated a significant increase in steady-state flux, permeability coefficient, and enhancement ratio in in vitro skin permeation studies. nih.gov this compound-loaded invasomes are another advanced drug delivery system being explored for topical application, aiming to enhance skin penetration and provide localized treatment for inflammatory conditions like arthritis. ijsrtjournal.com In vitro studies using Franz diffusion cells with human skin have shown that invasomal formulations significantly enhanced the skin penetration of this compound compared to traditional topical formulations. ijsrtjournal.com

For ocular inflammation, novel niosomal gels for intraocular delivery of this compound are being investigated. ekb.eg Optimized niosomal formulations have shown relatively high encapsulation efficiency and reasonable particle size for ocular delivery, with sustained release of this compound. ekb.eg In-situ gels prepared with these niosomes have demonstrated higher anti-inflammatory effects compared to topical hydrogels and commercially available eye drops in studies. ekb.eg

Solid self-microemulsifying drug delivery systems (SMEDDS) are being developed to improve the oral absorption and bioavailability of this compound, which has poor solubility. ijpsonline.com Studies have shown that SMEDDS formulations can significantly increase the area under the curve (AUC) compared to this compound suspension, indicating improved bioavailability. ijpsonline.com

Interactive Table 1: Examples of Novel this compound Formulations and Delivery Systems

Formulation TypeTarget Delivery SiteObserved BenefitSource
NanoemulsionTransdermalEnhanced skin permeation nih.gov
InvasomesTopical (Skin)Enhanced skin penetration, localized treatment ijsrtjournal.com
Niosomal In-situ GelOcularImproved corneal permeability, increased contact time, higher anti-inflammatory effect ekb.eg
Solid Self-Microemulsifying SystemOralImproved solubility and bioavailability ijpsonline.com

Investigation of this compound in Combination Therapies

The potential of this compound in combination with other therapies is being explored across various conditions, particularly in oncology. Preclinical findings suggest that COX-2 inhibition can enhance tumor response to both radiation and chemotherapeutic agents. aacrjournals.org

Combination therapy with this compound is also being evaluated in other areas. For osteoarthritis, the efficacy and safety of diacerein (B1670377) and this compound combination therapy have been studied, showing comparable safety and efficacy to corresponding monotherapies. researchgate.net

Interactive Table 2: this compound in Combination Therapies (Selected Findings)

Combination TherapyConditionObserved OutcomeSource
This compound + ChemotherapyAdvanced NSCLCIncreased Objective Response Rate (ORR), prolonged Overall Survival (OS) (adjuvant) jcancer.orgmdpi.com
This compound + Tyrosine Kinase InhibitorsAdvanced NSCLCIncreased ORR, prolonged Progression-Free Survival (PFS) jcancer.org
This compound + ErlotinibAdvanced NSCLCSignificant PFS prolongation (in high COX-2 expression) jcancer.org
This compound + DocetaxelAdvanced NSCLCSignificant PFS improvement jcancer.org
This compound + Palliative TherapyAdvanced NSCLC (EGFR wild-type)Prolonged PFS mdpi.com
This compound + Neoadjuvant TherapyCancerImproved ORR mdpi.com
This compound + DiacereinOsteoarthritisComparable efficacy and safety to monotherapy researchgate.net

Advanced Pharmacogenomics and Proteomics for Personalized Therapy

Pharmacogenomics and proteomics are increasingly important in understanding individual responses to this compound and moving towards personalized therapy. Genetic factors are known to influence the response to this compound and may help identify individuals at risk for adverse events. nih.gov this compound shows a complex pharmacogenomics profile, with preliminary work indicating the influence of genetic factors on response. nih.gov

This compound is primarily metabolized by CYP2C9, and to a lesser extent by CYP3A4. diva-portal.org Studies have investigated the impact of CYP2C9 genotype on this compound efficacy and safety. diva-portal.org While some studies have not found a clear association between CYP2C9 genotype and this compound efficacy in pain reduction, others suggest that inherited impairment of CYP2C9 activity may increase the risk of acute gastrointestinal bleeding with NSAID use, including this compound. diva-portal.org Conversely, the CYP2C93 variant was found to be beneficial in a trial for preventing colorectal adenomas, where high-dose this compound showed greater efficacy in preventing new adenomas only among individuals with this variant. nih.gov Pharmacogenetic testing, although currently limited, holds potential for identifying causes of atypical responses to NSAIDs. nih.gov

Proteomic studies are being used to delineate serum proteomic changes in patients after receiving this compound and to identify serum markers that could predict response to treatment. aacrjournals.org This approach may help revolutionize treatment strategies by predicting individual patient responses. aacrjournals.org Comparative proteomics analysis has also been used to understand the chemopreventative molecular mechanisms of this compound, identifying the contribution of proteins like ferritin heavy chain, glyoxalase-1, cofilin, vimentin, and galectin-1. researchgate.net The integration of 'omics' data, including genomics, transcriptomics, proteomics, and metabolomics, is crucial for developing personalized management strategies in conditions like colorectal cancer, where this compound is being investigated. aacrjournals.orgmdpi.com

Long-Term Outcomes Research and Cost-Effectiveness Analyses

Cost-effectiveness analyses compare the costs and health outcomes of different treatments. Studies have evaluated the cost-effectiveness of this compound compared to other NSAIDs like ibuprofen (B1674241) and naproxen (B1676952) in conditions such as osteoarthritis. dovepress.comopenhealthgroup.comnih.gov These analyses often use model-based evaluations, such as Markov models, to assess incremental costs per quality-adjusted life year (QALYs) gained. openhealthgroup.comnih.gov Factors influencing cost-effectiveness include drug costs and the incidence of adverse events. dovepress.comopenhealthgroup.com

For example, a study in the UAE found this compound to be a long-term cost-effective treatment for osteoarthritis patients compared to ibuprofen and equally likely as naproxen to be cost-effective from a third-payer perspective. dovepress.comopenhealthgroup.com Another analysis in patients with osteoarthritis or rheumatoid arthritis found that this compound could be cost-effective in high-risk and elderly patients, but not necessarily in those at average risk. nih.gov The cost-effectiveness can be sensitive to the price of this compound and the probability of NSAID-induced gastrointestinal events. researchgate.net

Interactive Table 3: Cost-Effectiveness Findings (Examples)

ComparisonConditionPerspectiveKey FindingSource
This compound vs. IbuprofenOsteoarthritisUAE HealthcareLong-term cost-effective dovepress.comopenhealthgroup.com
This compound vs. NaproxenOsteoarthritisUAE HealthcareEqually likely to be cost-effective dovepress.comopenhealthgroup.com
This compound vs. Ibuprofen & Diclofenac (B195802)Osteoarthritis/Rheumatoid ArthritisCanadian ProvincialCost-effective in high-risk and elderly patients; not economically attractive in average-risk patients. nih.gov
This compound vs. DiclofenacRheumatoid ArthritisPoland HealthcarePotentially cost-effective researchgate.net

Translational Research and Clinical Implementation

Translational research is crucial for bridging the gap between basic scientific discoveries and clinical application. In the context of this compound, this involves translating findings from studies on non-COX-2 mechanisms, gut microbiota interactions, novel formulations, combination therapies, and pharmacogenomics into improved clinical strategies.

Research into the gut microbiota and its modulation by this compound, for instance, adds new insights into the potential role of targeting the gut microbiota in decreasing cancer risk, highlighting a potential area for translational research. gutmicrobiotaforhealth.com Developing novel formulations and delivery systems aims to directly improve clinical implementation by enhancing efficacy, reducing side effects, and enabling targeted delivery. ijsrtjournal.comekb.egijpsonline.com

The investigation of this compound in combination therapies, particularly in cancer, represents a direct translational effort to improve treatment outcomes. jcancer.orgmdpi.com Identifying patient subgroups who are most likely to benefit from this compound combinations based on molecular markers (e.g., COX-2 expression, EGFR status) is a key aspect of translational research for personalized therapy. jcancer.orgmdpi.com

Advanced pharmacogenomics and proteomics research contributes to translational efforts by providing potential biomarkers for predicting response and toxicity, paving the way for personalized this compound therapy in clinical settings. diva-portal.orgaacrjournals.orgiosrjournals.org The ultimate goal of these research areas is to improve patient outcomes through the more effective and safer use of this compound.

Compound Names and PubChem CIDs

Addressing Unanswered Questions and Research Gaps

Despite being a well-established selective cyclooxygenase-2 (COX-2) inhibitor, research into this compound (PubChem CID: 2662) continues to explore its potential beyond its traditional indications for pain and inflammation management. Several unanswered questions and research gaps remain, particularly concerning its multifaceted pharmacological properties and potential novel therapeutic applications.

One significant area of ongoing investigation involves the repurposing of this compound for conditions beyond musculoskeletal pain and familial adenomatous polyposis. Emerging research is exploring its potential in areas such as metronomic cancer therapy, treatment of mental disorders, antimicrobial activity, and management of viral infections, including COVID-19. musechem.com This highlights a key research gap: a comprehensive understanding of the mechanisms underlying these diverse effects, particularly those independent of COX-2 inhibition. Studies suggest this compound may exert anti-tumoral activities through mechanisms beyond COX-2 inhibition. mdpi.com For instance, research indicates this compound can inhibit osteoblast differentiation independent of its COX-inhibiting activity, suggesting other targets and regulatory pathways are involved in its effects on bone remodeling. researchgate.netbmbreports.org Further research is needed to fully elucidate these non-COX-dependent mechanisms and identify the specific molecular targets involved. researchgate.net

The potential of this compound in cancer therapy continues to be explored, both as a chemopreventive agent and in combination with existing cancer treatments. mdpi.comdrugbank.commdpi.com While some studies suggest benefits, particularly in reducing the incidence of advanced colorectal adenocarcinomas or improving response rates in certain cancers when combined with chemotherapy, conflicting data exist depending on cancer type and therapy approach. mdpi.comnih.gov Unanswered questions remain regarding the specific patient populations most likely to benefit from this compound in cancer treatment and the optimal integration of this compound into existing therapeutic regimens. mdpi.comsciencedaily.com Data analysis from a clinical trial for stage 3 colon cancer patients suggests that those with evidence of residual cancer in their blood after surgery may benefit from adding this compound to post-surgery treatment, indicating a need for further research to confirm these findings and determine which patients would benefit most. sciencedaily.com

The role of inflammation in mood disorders has led to investigations into this compound's antidepressant and anxiolytic effects. While some evidence supports its efficacy as an add-on treatment in major depression and mania, conclusive evidence for its effectiveness in bipolar depression is lacking. nih.gov Research gaps in this area include evaluating this compound's efficacy in treatment-resistant depression and in preventing relapse in recurrent mood disorders. nih.gov Furthermore, the association between this compound treatment response and inflammatory parameters, observed in preclinical studies, has not been consistently confirmed in clinical trials, indicating a need for further research to understand this correlation in patient populations, particularly those with comorbid somatic disorders. nih.gov

Research also continues to address the use of this compound in pain management, with studies exploring prescription trends and the potential benefits of fixed-dose combinations with other analgesics like tramadol (B15222) for managing severe to moderate pain with an inflammatory component. mdpi.compatsnap.com Future research is needed to explore the factors driving prescribing patterns and the implications for patient care, as well as to investigate the efficacy, safety, and pharmacokinetic profiles of new delivery systems and fixed-dose combinations. mdpi.compatsnap.com

Another area requiring further investigation is the impact of this compound on bone healing and formation, particularly in the context of orthopedic procedures and infections. While short-term use of this compound may promote favorable bone changes in certain scenarios, the effects of local NSAID administration on bone responses following a fracture and the risk of infection in traumatized tissues are unknown and warrant exploration. mdpi.com

Addressing these unanswered questions and research gaps requires continued basic science research to elucidate non-COX-dependent mechanisms, as well as well-designed clinical trials in specific patient populations and disease contexts.

Table 1: Emerging Therapeutic Areas and Associated Research Findings/Gaps for this compound

Emerging Therapeutic AreaKey Research Findings/PotentialUnanswered Questions/Research GapsRelevant Citations
Cancer TherapyPotential chemopreventive and therapeutic agent; may enhance efficacy of chemotherapy in certain cancers. mdpi.comdrugbank.commdpi.comsciencedaily.comIdentifying specific patient populations who benefit; optimal integration with existing therapies; mechanisms beyond COX inhibition. mdpi.commdpi.comsciencedaily.com mdpi.comdrugbank.commdpi.comnih.govsciencedaily.com
Mood DisordersEvidence for antidepressant/anxiolytic effects as add-on therapy in major depression and mania. nih.govresearchgate.netEfficacy in bipolar depression, treatment-resistant depression, and relapse prevention; correlation with inflammatory markers in clinical settings. nih.gov nih.govnih.govresearchgate.net
Antimicrobial/Antiviral ActivityPotential in managing viral infections (e.g., COVID-19) and exhibiting antimicrobial activity. musechem.comMechanisms of action; clinical efficacy and safety in infectious diseases. musechem.com
Bone Health/OrthopedicsShort-term use may promote favorable bone changes in specific contexts; inhibits osteoblast differentiation independent of COX activity. researchgate.netbmbreports.orgmdpi.comEffects of local administration on fracture healing and infection risk; precise non-COX mechanisms in bone remodeling. researchgate.netbmbreports.orgmdpi.com researchgate.netbmbreports.orgmdpi.com
Pain Management (Novel Approaches)Increasing use in pain management; potential in fixed-dose combinations (e.g., with tramadol); explored for migraine and post-operative pain. mdpi.compatsnap.comFactors driving prescribing trends; efficacy and safety of new combinations and delivery systems. mdpi.compatsnap.com mdpi.compatsnap.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Celecoxib
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Celecoxib

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。